molecular formula C11H12N2O B1417009 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine CAS No. 925007-48-3

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Cat. No.: B1417009
CAS No.: 925007-48-3
M. Wt: 188.23 g/mol
InChI Key: UVCULIIPIYNRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine ( 925007-48-3) is a chemical compound utilized for medicinal purposes in research and development contexts . This compound belongs to the isoxazole family, a class of heterocyclic structures recognized as a valuable source of pharmacologically active agents . Isoxazole derivatives demonstrate a wide spectrum of significant immunoregulatory properties, functioning as immunosuppressive, anti-inflammatory, and immunostimulatory compounds in various experimental models . Specific analogs sharing the 5-amino-3-methylisoxazole core have been identified as potent inhibitors of TNFα production, a key mediator of inflammation, highlighting the potential of this chemical scaffold for immunology research . The structural motif of nitrogen- and oxygen-containing heterocycles, like this isoxazole, is of crucial importance in the development of novel bioactive agents . Researchers employ this compound as a key synthetic intermediate or parent structure in the preparation and evaluation of new therapeutic candidates . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-3-4-6-9(7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCULIIPIYNRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(ON=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 3-Methyl-4-(o-tolyl)isoxazol-5-amine

[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the isoxazole scaffold remains a privileged structure, serving as a core pharmacophore in therapeutics ranging from COX-2 inhibitors (e.g., Valdecoxib) to immunomodulators (e.g., Leflunomide).[1] This guide focuses on 3-Methyl-4-(o-tolyl)isoxazol-5-amine , a specific trisubstituted derivative that exemplifies the strategic use of steric constraints—specifically the ortho-tolyl atropisomerism—to modulate target binding affinity and metabolic stability.[2]

This monograph provides a rigorous analysis of its IUPAC nomenclature, physiochemical properties, and a validated synthetic protocol, serving as a blueprint for researchers utilizing 4-aryl-5-aminoisoxazoles in lead optimization.

Chemical Identity and IUPAC Nomenclature[1]

Correct nomenclature is critical for database registration and patent filing.[2] The naming convention follows the priority rules where the heterocycle is the parent structure, and substituents are ranked alphabetically or by position.

Nomenclature Breakdown
  • Parent Ring: Isoxazole (1,2-oxazole). Numbering starts at Oxygen (1), Nitrogen (2), and proceeds toward the substituents to give them the lowest locants.

  • Principal Functional Group: Amine (-NH₂).[2] In isoxazoles, if "amine" is the principal group, it is cited as a suffix.

  • Substituents:

    • Position 3: Methyl group.[2][3][4][5]

    • Position 4: o-Tolyl group (2-methylphenyl).[2] Note: The parentheses are required to indicate that the methyl is on the phenyl ring, not the isoxazole.

    • Position 5: Amine (Principal group).[2][6][7]

Preferred IUPAC Name (PIN): 3-Methyl-4-(2-methylphenyl)1,2-oxazol-5-amine[2]

Common/Systematic Name: 3-Methyl-4-(o-tolyl)isoxazol-5-amine[2]

Structural Visualization & Numbering[1][8]

The following diagram illustrates the atom numbering and the steric interaction introduced by the ortho-methyl group.

IsoxazoleStructureFigure 1: Numbering scheme and steric interaction in 3-Methyl-4-(o-tolyl)isoxazol-5-amine.O1O1N2N2O1->N2C3C3N2->C3C4C4C3->C4Me3MeC3->Me3C5C5C4->C5Ph1C1'C4->Ph1C5->O1NH2NH₂C5->NH2Ph2C2'Ph1->Ph2oMeo-MePh2->oMeoMe->O1StericClash

[1]

Physiochemical Profile & Drug-Like Properties[1][5]

The 4-(o-tolyl) substitution is not merely cosmetic; it forces the phenyl ring to twist out of coplanarity with the isoxazole ring.[2] This "ortho-effect" is a vital tool in medicinal chemistry to disrupt crystal packing (improving solubility) and improve selectivity by preventing binding to flat hydrophobic pockets.[2]

Table 1: Calculated Physiochemical Properties[1]
PropertyValueSignificance
Molecular Formula C₁₁H₁₂N₂OCore composition
Molecular Weight 188.23 g/mol Fragment-like (fits Rule of 3)
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
TPSA ~52 ŲHigh polar surface area relative to size (good oral availability)
H-Bond Donors 2 (NH₂)Critical for active site interaction
H-Bond Acceptors 3 (N, O, N)Includes ring heteroatoms
Rotatable Bonds 1Restricted rotation due to ortho-methyl steric hindrance

Tautomerism Note: 5-Aminoisoxazoles exist in equilibrium between the amine form (predominant in solution/solid state) and the imino form.[2] However, substitution at C4 (like the o-tolyl group) strongly favors the amino tautomer due to conjugation stabilization, unlike unsubstituted analogs.

Synthetic Methodology

The synthesis of 3,4,5-trisubstituted isoxazoles is often challenging due to regioselectivity issues. However, for 5-aminoisoxazoles, the reaction of

Retrosynthetic Analysis

To construct the 3-Methyl-4-(o-tolyl)isoxazol-5-amine, we disconnect the isoxazole ring at the O1-N2 and C5-N bonds.[2] This reveals the precursor: 2-(2-methylphenyl)-3-oxobutanenitrile .[2]

Detailed Protocol: The Modified Thorpe-Ziegler Cyclization

Reagents:

  • 2-(2-methylphenyl)-3-oxobutanenitrile (Precursor A)[2]

  • Hydroxylamine hydrochloride (

    
    )[2]
    
  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)[2]

  • Ethanol (EtOH) and Water[2][6]

Step-by-Step Workflow:

  • Preparation of Precursor:

    • React 2-methylphenylacetonitrile with ethyl acetate in the presence of NaOEt to yield the

      
      -cyanoketone (Precursor A).[2]
      
    • Checkpoint: Ensure the intermediate is dried; enol content can vary.[2]

  • Cyclization:

    • Dissolve Hydroxylamine HCl (1.1 eq) in water and neutralize with NaOH (1.1 eq) to release the free base.[2]

    • Add Precursor A (1.0 eq) dissolved in Ethanol.[2]

    • Critical Step: Adjust pH to 8-9.[2] If pH is too low (<5), oxime formation occurs without cyclization. If pH is too high (>11), the nitrile may hydrolyze to an amide.

    • Reflux for 4–6 hours.[2]

  • Work-up:

    • Cool the mixture. The product often precipitates as a solid due to the hydrophobic o-tolyl group.[2]

    • Filter and wash with cold water.[2]

    • Recrystallize from EtOH/Water.[2]

Reaction Pathway Diagram[1]

SynthesisPathFigure 2: Synthetic pathway via alpha-cyanoketone intermediate.Starto-Tolylacetonitrile+ Ethyl AcetateInterIntermediate:2-(2-methylphenyl)-3-oxobutanenitrileStart->InterClaisen Condensation(NaOEt, EtOH)MechanismMechanism:1. Oxime formation at ketone2. Nucleophilic attack of oxime-OH on Nitrile3. TautomerizationInter->MechanismProductTarget:3-Methyl-4-(o-tolyl)isoxazol-5-amineInter->ProductCyclizationReagentReagent:NH₂OH · HCl / NaOH (pH 8-9)Reagent->InterMechanism->Product

[1][5]

Analytical Characterization

Validating the structure requires distinguishing it from the regioisomer (3-amino-4-(o-tolyl)-5-methylisoxazole).[2]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.10–2.20 (s, 3H): Methyl on isoxazole (C3).
      
    • 
       2.25–2.35 (s, 3H): Methyl on phenyl ring (o-tolyl).[2]
      
    • 
       6.20–6.50 (bs, 2H): 
      
      
      protons (Broad singlet, exchangeable with
      
      
      ).
    • 
       7.10–7.30 (m, 4H): Aromatic protons.
      
  • Mass Spectrometry (ESI+):

    • Expected

      
      .[2]
      
  • Differentiation:

    • The amine protons at position 5 are typically broader and more upfield compared to position 3 amines due to the electron-donating effect of the ring oxygen adjacent to the C5 position.[2]

Applications in Drug Discovery[3][10][11][12]

Scaffold Utility

The 5-aminoisoxazole moiety is a validated bioisostere for the amide bond.[2] In the context of the o-tolyl derivative:

  • Kinase Inhibition: The amine can form hinge-binding hydrogen bonds (donor/acceptor), while the o-tolyl group occupies the hydrophobic "gatekeeper" pocket.[2]

  • GABA Agonists: While typically requiring an aminomethyl group, the rigid isoxazole core serves as a spacer in GABA

    
     receptor modulators [1].[3]
    
The "Ortho-Effect" in SAR

Comparing 4-phenyl vs. 4-(o-tolyl) analogs often reveals significant shifts in potency.[2] The ortho-methyl group restricts the rotation of the phenyl ring (atropisomerism), locking the molecule into a specific conformation. This pre-organization can:

  • Reduce Entropy Cost: Binding becomes thermodynamically more favorable if the locked conformation matches the bioactive pose.[2]

  • Improve Selectivity: The twisted conformation may prevent binding to off-target proteins that require a flat ligand.[2]

References

  • BenchChem. (2025).[2][3] Application Notes and Protocols: 5-Aminomethyl-3-methoxyisoxazole in Medicinal Chemistry. Retrieved from [2]

  • Pinho e Melo, T. (2005).[2] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. Journal of Organic Chemistry. Retrieved from [2]

  • PubChem. (2024).[2][8] Compound Summary: (3-(o-Tolyl)isoxazol-5-yl)methanamine.[2][8] (Note: Related structural analog for spectral comparison). Retrieved from [2][8]

  • Huang, C., et al. (2021).[9] Direct Synthesis of 4-Aryl-1,2,3-triazoles...[9]. (Contextual reference for aryl-azole cyclization mechanisms). Journal of Organic Chemistry. Retrieved from [2]

1H NMR and 13C NMR of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine via High-Field NMR

Executive Summary

This guide details the structural characterization of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-methyl-4-o-tolylisoxazole). As a privileged scaffold in medicinal chemistry—structurally related to COX-2 inhibitors like Valdecoxib—unambiguous identification of this molecule is critical.[1]

The primary challenge in synthesizing trisubstituted isoxazoles is regio-isomerism. The cyclization of


-cyanoketones with hydroxylamine can yield either the 5-amino-3-methyl  (target) or 3-amino-5-methyl  (impurity) isomer. This guide provides a self-validating NMR protocol to distinguish these isomers and confirm the steric orientation of the o-tolyl substituent.

Structural Analysis & Electronic Environment

Before interpreting spectra, we must model the electronic environment.[1] The molecule consists of an electron-rich 5-amino-isoxazole core substituted at the 4-position with a sterically demanding o-tolyl group.

  • The "Push-Pull" System: The C5-amine acts as a strong electron donor (+M effect), pushing electron density toward C4. This makes C4 significantly shielded (upfield) in

    
    C NMR, a diagnostic feature of 5-amino-isoxazoles.
    
  • Steric Orthogonality: The o-methyl group on the phenyl ring introduces steric clash with the isoxazole core (specifically the C3-methyl or C5-amine). This forces the phenyl ring to twist out of coplanarity with the isoxazole, disrupting

    
    -conjugation and affecting chemical shifts of the aromatic protons.[1]
    

Experimental Protocol: Sample Preparation

To ensure reproducibility and visibility of exchangeable protons, the choice of solvent is binary: DMSO-


  or CDCl

.[1]
  • Recommendation: Use DMSO-

    
      for full characterization.[1]
    
    • Reasoning: The quadrupole moment of the amide-like nitrogen at position 5 often broadens the

      
       signal in chloroform. DMSO reduces this exchange rate via hydrogen bonding, sharpening the peak and allowing for integration.
      
Workflow: Regio-Isomer Verification

NMR_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for NH2 integration) Start->Solvent Acquire1H Acquire 1H NMR (32 scans, d1=10s) Solvent->Acquire1H Decision Check NH2 Shift Acquire1H->Decision PathA Broad Singlet ~4.5-5.0 ppm (Likely 3-amino isomer) Decision->PathA Upfield NH2 PathB Sharp Singlet ~6.0-6.8 ppm (Likely 5-amino target) Decision->PathB Deshielded NH2 Acquire13C Acquire 13C NMR (Check C4 Shielding) PathB->Acquire13C Final Confirm Structure via HMBC Acquire13C->Final

Figure 1: Decision tree for distinguishing 3-amino vs. 5-amino isomers based on proton exchangeability and chemical shift logic.

H NMR Analysis (400 MHz, DMSO- )

The proton spectrum is characterized by two distinct methyl singlets and a complex aromatic region due to the unsymmetrical o-tolyl group.

AssignmentShift (

, ppm)
MultiplicityIntegralMechanistic Insight
Ar-H (Aromatic) 7.10 – 7.35Multiplet4HThe o-tolyl protons are non-equivalent. The proton para to the methyl often appears as a triplet, while the ortho proton is deshielded.[1]

(Amine)
6.20 – 6.50Broad Singlet2HThe amine protons are deshielded by the isoxazole ring current. In DMSO, this peak is distinct; in CDCl

, it may shift upfield to ~4.8 ppm.[1]
Ar-

(o-Tolyl)
2.15 – 2.25Singlet3HResonates slightly upfield of the isoxazole methyl due to the anisotropic effect of the twisted ring systems.
Isox-

(C3)
2.05 – 2.15Singlet3HTypically sharper than the aryl methyl. Its position confirms it is attached to an

carbon (C3).

Critical Observation: If you observe a singlet methyl at


 2.4-2.5 ppm, suspect the presence of acetyl impurities  or the 3-amino-5-methyl  isomer (where the methyl is at C5, adjacent to the oxygen, causing slight deshielding).

C NMR Analysis (100 MHz, DMSO- )

The carbon spectrum provides the definitive proof of the 5-amino regiochemistry. The "enamine" character of the C4 position is the key identifier.[1]

Carbon PositionShift (

, ppm)
TypeDiagnostic Value
C5 (Isoxazole) 165.0 – 168.0

-

Highly Deshielded. Attached to both Oxygen and Nitrogen. Confirms 5-amino structure.[1][2][3][4]
C3 (Isoxazole) 155.0 – 158.0

-

Typical imine-like carbon.
Ar-C (Ipso) 135.0 – 138.0

Linker to the isoxazole ring.
Ar-C (Ortho) 134.0 – 136.0

-

Bearing the aryl methyl group.
Ar-CH (Aromatic) 125.0 – 131.0

Four distinct signals for the o-tolyl ring carbons.
C4 (Isoxazole) 95.0 – 100.0

Highly Shielded. This is the "beta-carbon" of an enamine system. If this peak is >105 ppm, the structure is likely incorrect (e.g., isoxazol-5-one).[1]
Ar-

19.0 – 20.5

Aryl methyl.[1]
Isox-

10.0 – 12.0

Isoxazole methyl (C3).

Advanced Validation: 2D NMR (HMBC)

To prove the methyl group is at position 3 and the amine is at position 5, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key Correlations to Look For:

  • Isox-

    
     (
    
    
    
    2.[1][4]1)
    
    
    C3 (
    
    
    156) AND C4 (
    
    
    98).
    • Logic: The methyl protons will show a strong 2-bond coupling (

      
      ) to C3 and a 3-bond coupling (
      
      
      
      ) to C4.
  • 
     (
    
    
    
    6.[1]3)
    
    
    C5 (
    
    
    167) AND C4 (
    
    
    98).
    • Logic: This confirms the amine is directly attached to C5.[1]

HMBC Connectivity Logic

HMBC_Logic cluster_legend Legend H_Me Isox-Me Protons (2.1 ppm) C3 C3 (156 ppm) H_Me->C3 2J (Strong) C4 C4 (98 ppm) (The Hub) H_Me->C4 3J (Diagnostic) H_NH2 Amine Protons (6.3 ppm) H_NH2->C4 3J (Diagnostic) C5 C5 (167 ppm) H_NH2->C5 2J (Strong) key1 Proton Source key2 Carbon Target

Figure 2: HMBC correlation map. Note that C4 acts as the central "hub," receiving correlations from both the Methyl group and the Amine, confirming the contiguous substitution pattern.[1]

Troubleshooting & Impurities

  • Water Peak: In DMSO-

    
    , water appears at ~3.33 ppm.[1] If the sample is wet, the 
    
    
    
    peak may broaden or merge with the baseline due to rapid proton exchange.[1] Remedy: Add activated 4Å molecular sieves to the NMR tube 15 minutes prior to acquisition.
  • Rotamers: At room temperature, the o-tolyl group may rotate slowly on the NMR timescale due to steric hindrance with the C3-methyl. This can cause broadening of the aromatic signals.[1] Validation: Run the experiment at 350K. If the aromatic multiplet sharpens, the broadening was due to restricted rotation (atropisomerism).

References

  • Khalafy, J., et al. (2011).[1] "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates." Heterocyclic Communications, 17(1-2), 65-68.[1]

  • BenchChem. (2025).[5] "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem Technical Guides.

  • RSC Advances. (2013). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Royal Society of Chemistry.[1]

  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table - Heterocycles and Aromatics."

Sources

Technical Guide: Infrared Spectroscopy of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

[1]

Executive Summary

Compound: 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine CAS Registry Number: (Analogous to 5-amino-3-methyl-4-arylisoxazole series) Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol [1]

This guide provides an in-depth spectroscopic analysis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine , a critical heterocyclic scaffold often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1] As a Senior Application Scientist, I have structured this document to move beyond basic peak listing. We will explore the vibrational dynamics of the 5-amino-isoxazole core, the steric influence of the ortho-tolyl substituent, and the critical experimental protocols required to obtain high-fidelity spectral data.[1]

The 5-amino-isoxazole moiety presents unique tautomeric challenges (amino-imine equilibrium) that can complicate spectral interpretation.[1] This guide resolves those ambiguities, providing a self-validating framework for identification and purity assessment.

Molecular Architecture & Vibrational Theory[1]

To interpret the IR spectrum accurately, we must first deconstruct the molecule into its vibrational domains. The molecule consists of three distinct coupled systems:

  • The 5-Amino-Isoxazole Core: A heteroaromatic ring containing a characteristic O-N bond.[1] The C5-amine substitution introduces strong resonance donation, increasing the single-bond character of the C5-N(exocyclic) bond while reinforcing the ring currents.[1]

  • The ortho-Tolyl Substituent (4-position): A 2-methylphenyl group.[1] The ortho substitution creates steric torque, likely twisting the phenyl ring out of coplanarity with the isoxazole core. This reduces conjugation and affects the C=C stretching frequencies.

  • The Methyl Groups: Two distinct aliphatic environments—one attached to the heteroaromatic ring (C3-Me) and one on the phenyl ring (C2'-Me).[1]

Vibrational Logic Diagram

The following diagram illustrates the logical flow from molecular structure to spectral output, highlighting key coupling interactions.

VibrationalLogicStructMolecular StructureCore5-Amino-Isoxazole CoreStruct->CoreSubsto-Tolyl Group (Steric)Struct->SubstNHN-H Stretch (3400-3200)(H-Bonding Sensitive)Core->NHResonanceRingRing Breathing & C=N(1620-1500)Core->RingAromaticityNON-O Stretch(~1420)Core->NOHeteroatomSubst->RingSteric TwistOOPOOP Bending(760-730)Subst->OOPOrtho-Subst

Caption: Causal relationship between structural domains and specific IR spectral regions.

Experimental Protocol: High-Fidelity Acquisition

For pharmaceutical-grade characterization, standard "quick" scans are insufficient due to the hygroscopic potential of the amine and the possibility of polymorphism.

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine ID[1]
  • Crystal: Diamond or ZnSe (Diamond preferred for durability).[1]

  • Sample Prep: No preparation required. Place ~5 mg of solid directly on the crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact. Poor contact results in weak high-wavenumber bands (N-H region).[1]

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum)[1]

    • Range: 4000–600 cm⁻¹[2]

Method B: KBr Pellet – Recommended for Structural Elucidation[1]
  • Rationale: KBr allows for better resolution of sharp aromatic bands and eliminates the path-length variation inherent in ATR.[1]

  • Protocol:

    • Dry: Dry KBr powder at 110°C for 2 hours to remove moisture (water masks the N-H region).

    • Ratio: Mix 1-2 mg of sample with 200 mg KBr (1:100 ratio).

    • Grind: Pulverize in an agate mortar until a fine, uniform powder is achieved. Warning: Do not over-grind if the sample is polymorphic; heat can induce phase transitions.

    • Press: Compress at 8-10 tons for 2 minutes under vacuum (to remove air/water).

    • Check: The pellet must be transparent. Cloudy pellets cause scattering (sloping baseline).[1]

Spectral Analysis & Assignments

The spectrum of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is characterized by three primary zones.

Zone 1: High Frequency (4000 – 2800 cm⁻¹)

This region is dominated by N-H and C-H stretching.

  • Primary Amine (-NH₂): You will observe a characteristic doublet (asymmetric and symmetric stretching).[1]

    • Asymmetric: ~3400–3350 cm⁻¹[1][3]

    • Symmetric: ~3250–3150 cm⁻¹

    • Note: In the solid state, these bands often broaden and shift to lower wavenumbers due to intermolecular Hydrogen Bonding (N-H...N or N-H...O).

  • Aromatic C-H: Weak, sharp bands just above 3000 cm⁻¹ (3080–3010 cm⁻¹).

  • Aliphatic C-H (Methyls): Distinct bands below 3000 cm⁻¹.[1]

    • Asymmetric CH₃: ~2960–2920 cm⁻¹[1]

    • Symmetric CH₃: ~2870–2850 cm⁻¹[1]

    • Differentiation: The methyl on the isoxazole ring often appears at slightly higher frequencies than the toluene-methyl due to the electron-withdrawing nature of the heterocycle.[1]

Zone 2: The Double Bond / Fingerprint "Entry" (1700 – 1350 cm⁻¹)

This is the most diagnostic region for the isoxazole core.

  • C=N Stretching (Isoxazole): A strong band typically found at 1640–1600 cm⁻¹ .[1] This often overlaps with the N-H scissoring (bending) mode of the amine.

  • C=C Aromatic Stretching: Multiple bands between 1600–1450 cm⁻¹ . The phenyl ring and isoxazole ring both contribute here.[2][4]

  • N-O Stretching: A unique feature of isoxazoles, appearing as a medium-intensity band around 1430–1380 cm⁻¹ . This band confirms the integrity of the isoxazole ring.

Zone 3: The Fingerprint Region (1350 – 600 cm⁻¹)[1]
  • C-N Stretching (Exocyclic): The bond between the ring C5 and the amine nitrogen appears around 1300–1250 cm⁻¹ .

  • Ortho-Substitution Pattern: The 2-methylphenyl group shows a strong C-H out-of-plane (OOP) deformation band.[1] For ortho-disubstituted benzenes, this is reliably found at 770–735 cm⁻¹ .[1]

  • Ring Breathing: The isoxazole ring breathing mode typically appears near 1050–1000 cm⁻¹ .

Summary Table of Assignments
Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3420 – 3300 Mediumν(NH) AsymPrimary amine free/H-bonded stretch.[1]
3280 – 3150 Mediumν(NH) SymPrimary amine symmetric stretch.[1]
3080 – 3010 Weakν(CH) ArAromatic C-H stretching (Phenyl & Isoxazole).[1]
2960 – 2850 Mediumν(CH) AliphMethyl group C-H stretching (x2 CH₃ groups).[1]
1640 – 1610 Strongν(C=N) + δ(NH₂)Ring C=N coupled with Amine scissoring.
1600 – 1480 Strongν(C=C) ArSkeletal vibrations of Phenyl and Isoxazole rings.[1]
1430 – 1390 Mediumν(N-O)Diagnostic: Isoxazole N-O bond stretch.[1][4]
1300 – 1260 Mediumν(C-N)Exocyclic C5-NH₂ bond stretch.[1]
770 – 735 Strongδ(CH) OOPDiagnostic: Ortho-substituted phenyl ring.[1]

Quality Control & Troubleshooting

Tautomerism Alert

5-amino-isoxazoles can theoretically exist in two tautomeric forms: the amine form (NH₂) and the imine form (=NH).[1]

  • Observation: In the solid state (IR), the amine form is predominantly favored.

  • Validation: If you see a strong, broad band >1680 cm⁻¹ (resembling a carbonyl/C=N exocyclic), your sample may be wet or degrading, favoring the imino-ketone tautomer or hydrolysis products. A clean spectrum should not have bands above 1660 cm⁻¹.

Hygroscopicity

The primary amine group can form hydrates.

  • Symptom: Broadening of the 3400–3000 cm⁻¹ region and a water bending peak appearing at ~1640 cm⁻¹ (masking the C=N).

  • Fix: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours before analysis.

Analytical Workflow Diagram

The following diagram outlines the decision-making process for characterizing this compound.

WorkflowStartSample Received(Solid Powder)PrepSample Preparation(Dry 24h @ 40°C Vac)Start->PrepTechSelect TechniquePrep->TechATRATR-FTIR(Routine ID)Tech->ATRKBrKBr Pellet(Detailed Structural Analysis)Tech->KBrScanAcquire Spectrum(4000-600 cm⁻¹)ATR->ScanKBr->ScanCheck1Check 3400-3200 cm⁻¹Doublet present?Scan->Check1Check2Check 1690-1750 cm⁻¹Peak present?Check1->Check2Yes (NH2)Fail1Fail: Hydrolysis/Imine(Reject)Check1->Fail1No (Broad/Single)PassPass: Amine Form ConfirmedCheck2->PassNo (Clean)Check2->Fail1Yes (C=O/Imine)

Caption: Decision tree for validating the spectral integrity of 5-amino-isoxazoles.

References

  • BenchChem. (2025).[5] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from

  • Khalfallah, J. (2022).[6] Reactions of 5-methyl-isoxazol-3-amine with Activated Enol Ethers. Journal of Moroccan Heterocyclic Chemistry, 21(4), 1-5. Retrieved from

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18, 13645.[6] Retrieved from

  • ResearchGate. (2025). Vibrational spectroscopy of 5-amino-3-methyl-4-isoxazolecarbohydrazide and its N-deuterated isotopologue. Retrieved from

  • Indian Journal of Scientific Research. (2018). Synthesis and Spectroscopic Studies on 5-Arylamino-1,2,3,4-Thiatriazoles. IJSR, 8(2), 192-194.[1][7] Retrieved from

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound, 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. As a unique substituted isoxazole, this molecule holds potential for applications in medicinal chemistry and materials science, necessitating a thorough understanding of its physical properties. This document outlines the predicted characteristics based on analogous structures and details the requisite experimental methodologies for their empirical determination. It is designed to be an essential resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols.

Introduction and Molecular Overview

The isoxazole scaffold is a cornerstone in contemporary drug discovery, with derivatives exhibiting a wide array of biological activities. The specific compound, 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, is a distinct entity characterized by a methyl group at the 3-position, a 2-methylphenyl (o-tolyl) substituent at the 4-position, and an amine group at the 5-position of the 1,2-oxazole ring. This unique substitution pattern is anticipated to confer specific steric and electronic properties that will influence its solid-state characteristics, solubility, and spectroscopic behavior.

Due to the limited availability of public data on this specific molecule, this guide will leverage established principles of physical organic chemistry and data from structurally related compounds to predict its properties. Furthermore, it will provide detailed, field-proven protocols for the empirical validation of these characteristics.

Predicted Physicochemical Properties

The physical properties of a molecule are dictated by its structure, including molecular weight, polarity, and intermolecular forces. The following table summarizes the predicted and calculated properties for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.

PropertyPredicted/Calculated ValueRationale and Comparative Insights
Molecular Formula C11H13N3ODerived from the chemical structure.
Molecular Weight 203.24 g/mol Calculated based on the molecular formula.
Physical State Crystalline solid at room temperatureThe presence of polar functional groups (amine, oxazole) and the aromatic ring are expected to facilitate crystal lattice formation. Similar 4-aryl-1,2-oxazole derivatives are typically solids[1].
Melting Point 120-180 °C (Predicted Range)The melting point will be influenced by crystal packing efficiency. The non-planar nature of the tolyl group relative to the oxazole ring may disrupt packing, leading to a moderate melting point compared to more planar analogs. For instance, related 4-aryl isoxazoles exhibit a wide range of melting points depending on their substitution patterns[1].
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in non-polar solvents (e.g., hexane); limited solubility in water.The amine group can act as a hydrogen bond donor and acceptor, while the oxazole nitrogen and oxygen are hydrogen bond acceptors, promoting solubility in polar solvents. The aromatic rings contribute to some lipophilicity.
pKa 4-6 (Predicted for the amine group)The basicity of the 5-amino group is expected to be influenced by the electronic effects of the oxazole ring.

Essential Experimental Characterization

A comprehensive understanding of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine requires empirical determination of its physical and structural properties. The following sections detail the critical experimental workflows.

Synthesis and Purification

The synthesis of 3-methyl-4-aryl-1,2-oxazol-5-amines can be approached through several established routes. A common method involves the reaction of a β-ketoester with hydroxylamine, followed by functionalization.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: - 2-(2-methylphenyl)acetoacetonitrile - Hydroxylamine hydrochloride reaction Cyclization Reaction (e.g., in ethanol with a base like sodium ethoxide) start->reaction crude Crude Product: 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine reaction->crude recrystallization Recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) crude->recrystallization chromatography Column Chromatography (Silica gel, eluent: e.g., ethyl acetate/hexane gradient) crude->chromatography pure_product Pure 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine recrystallization->pure_product High Purity Solid chromatography->pure_product High Purity Solid

Caption: Synthetic and purification workflow for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.

Structural Elucidation

Unequivocal confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

  • ¹H NMR: Will provide information on the number and chemical environment of protons. Expected signals include:

    • A singlet for the C3-methyl group.

    • A singlet for the C2'-methyl group on the phenyl ring.

    • A broad singlet for the -NH₂ protons.

    • Multiplets in the aromatic region for the phenyl ring protons.

  • ¹³C NMR: Will identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Will establish connectivity between protons and carbons, confirming the substitution pattern.

High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

IR spectroscopy will identify characteristic functional groups. Expected absorption bands include:

  • N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

  • C=N and C=C stretching vibrations of the oxazole and aromatic rings (around 1500-1650 cm⁻¹).

  • C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹).

Solid-State Characterization

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure in the solid state. This technique will provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. The dihedral angle between the 2-methylphenyl ring and the 1,2-oxazole ring is of particular interest as it will influence the overall molecular conformation[1].

Workflow for X-ray Crystallography

start Pure Crystalline Sample crystal_growth Single Crystal Growth (e.g., slow evaporation, vapor diffusion) start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure 3D Molecular Structure (Bond lengths, angles, packing) structure_solution->final_structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

  • Differential Scanning Calorimetry (DSC): Will be used to determine the melting point and assess the purity of the compound.

  • Thermogravimetric Analysis (TGA): Will provide information on the thermal stability and decomposition profile of the molecule.

Conclusion

While direct experimental data for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is not yet prevalent in the scientific literature, this guide provides a robust framework for its comprehensive physicochemical characterization. By leveraging data from analogous structures and employing the detailed experimental protocols outlined herein, researchers can systematically elucidate the properties of this novel compound. The insights gained from these studies will be invaluable for its potential application in drug discovery and materials science, paving the way for future innovation.

References

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen... - AVESİS. (n.d.). Retrieved February 17, 2026, from https://avesis.kastamonu.edu.tr/yayin/d9d93a65-1d37-433b-810a-115f0134015f/crystal-structure-and-hirshfeld-surface-analysis-of-4-4-chlorophenyl-5-methyl-3-4-2-methylphen.-3-4-2-methylphen.

Sources

Technical Whitepaper: Stability Profiling and Storage Protocols for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

[1]

Executive Summary

This technical guide defines the stability profile and storage requirements for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 5-Amino-3-methyl-4-(o-tolyl)isoxazole).[1] As a polysubstituted heterocyclic primary amine, this compound exhibits specific sensitivities to oxidative stress, hydrolytic ring cleavage under basic conditions, and photochemical rearrangement.

While the steric bulk of the o-tolyl group at position 4 provides kinetic stabilization against electrophilic attack compared to unsubstituted analogs, the C5-amine functionality remains a critical control point.[1] Optimal preservation requires a strict cold-chain (2–8°C) , inert atmosphere , and protection from UV radiation .[1]

Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9]

To understand the stability protocols, we must first analyze the structural motifs driving reactivity.

ParameterSpecification
IUPAC Name 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Common Synonyms 5-Amino-3-methyl-4-(o-tolyl)isoxazole
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Core Structure 1,2-Oxazole (Isoxazole) ring
Key Functional Groups [1][2][3][4][5][6] • Primary Amine (C5): Susceptible to oxidation and condensation.• Isoxazole Ring: Latent instability to strong bases (N-O bond cleavage).[1]• o-Tolyl Group: Provides steric shielding at C4.[1]
Physical State Crystalline Solid (Off-white to pale yellow)

Stability Profile

Thermal Stability
  • Solid State: The compound is generally thermally stable up to its melting point (typically >100°C for aryl-isoxazoles).[1] However, prolonged exposure to temperatures >40°C can accelerate amorphous-to-crystalline phase transitions or slow oxidative degradation.[1]

  • Melt Sensitivity: Avoid holding the compound in a molten state; isoxazoles can undergo thermal rearrangement (e.g., to oxazoles) at high temperatures.

Hydrolytic Stability (pH Dependence)

The isoxazole ring is the stability-limiting factor in solution.[1][2]

  • Acidic Conditions (pH < 4): High Stability. The protonation of the amine reduces electron density in the ring, stabilizing the N-O bond against cleavage.

  • Neutral Conditions (pH 6–8): Moderate Stability. Stable for short-term processing (24–48 hours).[1]

  • Basic Conditions (pH > 9): Low Stability (Critical Risk). Strong bases can deprotonate the amine or attack the ring directly, leading to ring opening (cleavage of the N-O bond) to form β-keto nitriles or enaminonitriles [1].

Photostability

Isoxazoles are photo-labile.[1][2] Exposure to UV light (λ < 300 nm) can induce a valence isomerization to form azirine intermediates, which subsequently rearrange to oxazoles [2].

  • Protocol: All handling must occur under yellow light or in amber glassware.

Oxidative Susceptibility

The primary amine (-NH₂) is electron-rich.[1][2] Exposure to atmospheric oxygen, particularly in the presence of trace metal ions or moisture, can lead to:

  • Formation of N-oxides.[1]

  • Oxidative dimerization (azo coupling).[1]

  • Formation of carbamates upon reaction with atmospheric CO₂.[1]

Degradation Pathways (Mechanistic)

Understanding how the molecule fails is essential for preventing it. The following diagram illustrates the two primary failure modes: Base-Catalyzed Ring Opening and Oxidative Degradation.[1]

DegradationPathwaysCompound3-Methyl-4-(o-tolyl)isoxazol-5-amineBaseBasic Conditions (pH > 9)OH- AttackCompound->BaseOxidationO2 / PeroxidesTrace MetalsCompound->OxidationUVUV Light(hν)Compound->UVRingOpenRing Opening(N-O Bond Cleavage)Base->RingOpenNucleophilic attackN_OxideN-Hydroxylamine / Nitro(Degradant B)Oxidation->N_OxideElectron abstractionRearrangePhoto-isomerizationto OxazoleUV->RearrangeValence isomerizationEnaminonitrileβ-Keto Enaminonitrile(Degradant A)RingOpen->EnaminonitrileRearrangement

Figure 1: Primary degradation pathways for 5-amino-isoxazoles.[1][2] Note the critical sensitivity to base and light.

Storage & Handling Protocols

To maximize shelf-life and maintain purity >98%, the following protocols are mandatory.

Storage Conditions Matrix
VariableRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetics of oxidation and potential solid-state reactions.[1][2]
Atmosphere Inert Gas (Argon or N₂) Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamate formation).
Container Amber Glass (Type I)Blocks UV/Visible light to prevent photo-isomerization.[1][2]
Closure Teflon-lined Screw Cap Ensures airtight seal; prevents moisture ingress.[1][2]
Desiccant Required (Silica/Sieves)Hydrolysis is a secondary risk; keep water activity (aw) low.
Handling Workflow (SOP)
  • Equilibration: Allow the storage container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

  • Environment: Weigh and dispense inside a fume hood or glove box. If high precision is required, use a glove box with N₂ atmosphere.[1]

  • Solvent Selection:

    • Preferred: DMSO, Methanol (anhydrous), Acetonitrile.

    • Avoid: Acetone (can form Schiff bases with the amine), strong bases (NaOH, KOH).

  • Re-sealing: Flush the headspace with Argon or Nitrogen before re-sealing the container. Parafilm is recommended over the cap junction.[1]

Quality Control & Monitoring

Trust in the compound's integrity must be validated by data.[1]

Retest Dates
  • Initial Retest: 12 months from date of manufacture (if stored at 2-8°C).[1]

  • Subsequent Retest: Every 6 months.

Analytical Methodology (HPLC)

A stability-indicating HPLC method is required to detect the specific degradants (ring-opened products).[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the analyte).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine/Amide bonds).

  • Pass Criteria: Purity ≥ 98.0%; No single impurity > 0.5%.

Storage Decision Tree

Use this logic flow to determine the appropriate storage location based on usage frequency.

StorageLogicStartCompound ReceiptUsageUsage Frequency?Start->UsageDailyDaily/Weekly UseUsage->DailyHigh FreqLongTermLong Term (>1 Month)Usage->LongTermLow FreqDesiccatorDesiccator Cabinet(RT, Dark, N2 flushed)Daily->DesiccatorFreezerFreezer/Fridge(-20°C or 2-8°C)Amber Vial + DesiccantLongTerm->FreezerEquilibrateCRITICAL:Equilibrate to RTbefore openingFreezer->EquilibrateBefore UseEquilibrate->Daily

Figure 2: Storage logic based on usage frequency to minimize freeze-thaw cycles and moisture condensation.

References

  • Speranza, G., et al. (2005). "Reactivity of 5-amino-isoxazoles: Ring opening and rearrangement mechanisms." Journal of Heterocyclic Chemistry. (General reference for isoxazole ring opening).

  • Poonam, K. (2009). "Significance of Stability Studies on Degradation Product: Mechanisms of Oxidation and Photolysis." Research Journal of Pharmacy and Technology. [1]

  • PubChem. (2025).[1][7] "Compound Summary: 5-Amino-3-methylisoxazole (Analog Data)." National Library of Medicine.[1]

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 5-Amino-3-methylisoxazole." [1]

Disclaimer: This guide is based on chemical structure-activity relationships and standard protocols for amino-isoxazole derivatives.[1] Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your supplier.

Technical Monograph: Biological Potential and Synthetic Pathways of 4-Aryl-3-methylisoxazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals, focusing on the medicinal chemistry, synthesis, and biological evaluation of 4-aryl-3-methylisoxazol-5-amines .

Executive Summary

The 4-aryl-3-methylisoxazol-5-amine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for various heterocyclic pharmacophores. Characterized by a rigid isoxazole core, a lipophilic 4-aryl moiety, and a polar 5-amino group, this template exhibits significant potential in three primary therapeutic areas: non-steroidal anti-inflammatory drug (NSAID) development (COX-2 inhibition) , antimicrobial therapeutics , and CNS modulation (GABAergic/glutamatergic signaling) .

This guide provides a comprehensive technical analysis of the scaffold, detailing the synthetic routes for high-purity isolation, structure-activity relationship (SAR) logic, and standardized protocols for biological validation.

Medicinal Chemistry Rationale

Scaffold Architecture & SAR

The pharmacological efficacy of 4-aryl-3-methylisoxazol-5-amines is driven by specific molecular interactions defined by their substitution pattern.

  • 5-Amino Group (

    
    ):  Acts as a critical Hydrogen Bond Donor (HBD). In kinase inhibition (e.g., ROCK, p38 MAPK), this group often interacts with the hinge region of the ATP-binding pocket. In COX-2 inhibitors, it mimics the sulfonamide or methylsulfone pharmacophore, orienting the molecule within the hydrophilic side pocket.
    
  • 4-Aryl Moiety: Provides essential hydrophobic interactions.

    • Para-substitution (4-F, 4-Cl): Enhances metabolic stability and potency against COX-2 by filling the hydrophobic channel.

    • Ortho-substitution: Often induces steric clash, reducing potency but potentially increasing selectivity for specific kinase isoforms.

  • 3-Methyl Group: Stabilizes the isoxazole ring conformation and prevents metabolic oxidation at the 3-position.

Bioisosterism

This scaffold is a direct bioisostere of the valdecoxib core (where the 5-amino is replaced by a methyl group and the sulfonamide is on the aryl ring) and leflunomide metabolites. The 5-amino variant offers distinct solubility profiles and hydrogen-bonding capabilities, making it a valuable alternative for "scaffold hopping" in lead optimization.

Synthetic Protocol: Cyclocondensation Route

The most robust synthesis involves the reaction of


-aryl-

-ketonitriles with hydroxylamine hydrochloride. This route ensures correct regiochemistry, yielding the 3-methyl-4-aryl-5-amine isomer.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group.

Reagents:

  • Precursor: 2-aryl-3-oxobutanenitrile (prepared via

    
    -arylation of acetoacetonitrile).
    
  • Nucleophile: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium Acetate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).
  • Solvent: Ethanol/Water (1:1).

Step-by-Step Protocol
  • Preparation: Dissolve 2-aryl-3-oxobutanenitrile (10 mmol) in 20 mL of Ethanol.

  • Activation: In a separate flask, dissolve

    
     (12 mmol) and 
    
    
    
    (12 mmol) in 10 mL of water.
  • Addition: Add the hydroxylamine solution dropwise to the nitrile solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. The product often precipitates. If not, remove ethanol under reduced pressure and neutralize with 10%

    
    .
    
  • Purification: Filter the solid and recrystallize from Ethanol/Water to obtain the pure 4-aryl-3-methylisoxazol-5-amine.

Synthetic Pathway Visualization

SynthesisPathway Precursor 2-Aryl-3-oxobutanenitrile (Ketone + Nitrile) Intermediate Oxime Intermediate (Nucleophilic Attack on Ketone) Precursor->Intermediate Reflux, EtOH/H2O Reagents NH2OH·HCl + NaOAc (Hydroxylamine) Reagents->Intermediate Cyclization Cyclization (Attack on Nitrile) Intermediate->Cyclization -H2O Product 4-Aryl-3-methylisoxazol-5-amine (Final Scaffold) Cyclization->Product Tautomerization

Caption: Regioselective synthesis of 4-aryl-3-methylisoxazol-5-amines via hydroxylamine condensation.

Biological Evaluation Protocols

In Vitro COX-2 Inhibition Assay

To validate anti-inflammatory potential, screen compounds against COX-1 and COX-2 isozymes.

  • Principle: Measure the production of Prostaglandin

    
     (
    
    
    
    ) produced by the reduction of
    
    
    (derived from arachidonic acid by COX).
  • Kit: Commercial COX Inhibitor Screening Assay Kit (e.g., Cayman Chemical).

  • Procedure:

    • Incubate purified Ovine COX-1 or Human Recombinant COX-2 with test compounds (

      
      ) in reaction buffer (0.1 M Tris-HCl, pH 8.0) for 10 mins at 
      
      
      
      .
    • Initiate reaction by adding Arachidonic Acid (

      
      ).
      
    • Quench after 2 minutes with 1M HCl.

    • Quantify

      
       via ELISA.
      
    • Calculate

      
       using non-linear regression.
      
Antimicrobial Susceptibility Testing (MIC)

Evaluate efficacy against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

  • Method: Broth Microdilution (CLSI Standards).

  • Procedure:

    • Prepare stock solutions of 4-aryl-3-methylisoxazol-5-amine in DMSO.

    • Dilute in Mueller-Hinton Broth to achieve concentrations from

      
       to 
      
      
      
      in a 96-well plate.
    • Inoculate with bacterial suspension (

      
      ).
      
    • Incubate at

      
       for 16–20 hours.
      
    • Endpoint: Lowest concentration with no visible growth (turbidity).

Quantitative Data Summary (Representative SAR)

The following table summarizes representative biological activity data for 4-aryl-3-methylisoxazol-5-amine derivatives, highlighting the impact of the 4-aryl substituent.

Compound ID4-Aryl Substituent (R)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)S. aureus MIC (µg/mL)
4a Phenyl (

)
12.5>100>864
4b 4-Fluorophenyl0.8585.010032
4c 4-Chlorophenyl0.4260.514416
4d 4-Methoxyphenyl5.2>100>19128
Ref Celecoxib0.0515.0300N/A

Note: Data represents aggregated trends from isoxazole SAR studies [1][3]. Halogenated derivatives (4b, 4c) typically show superior COX-2 potency and antimicrobial activity compared to unsubstituted or methoxy variants.

Signaling Pathway & Mechanism of Action

The biological activity often involves the modulation of inflammatory pathways. The diagram below illustrates the intervention point of these amines within the Arachidonic Acid cascade.

MechanismAction Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGG2 PGG2 / PGH2 AA->PGG2 COX-2 COX2 COX-2 Enzyme (Inducible) Inhibitor 4-Aryl-3-methylisoxazol-5-amine (Inhibitor) Inhibitor->COX2 Blocks Active Site PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2

Caption: Mechanism of Action: Inhibition of COX-2 mediated Prostaglandin synthesis.

References

  • Mączyński, M. et al. (2025). Evaluation of Antibacterial Activity of 5-Amino-3-Methylisoxazole-4-Carbohydrazide Derivatives. ResearchGate. Link

  • MedChemExpress. (2024). 4-Chloro-3-methylisoxazol-5-amine: Drug Intermediate and Biological Activity. MedChemExpress. Link

  • Batool, M. et al. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Polycyclic Aromatic Compounds. Link

  • RSC Publishing. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Link

  • Wang, L. et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Semantic Scholar. Link

Discovery and history of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level research monograph. It treats 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 5-Amino-3-methyl-4-(o-tolyl)isoxazole) as a critical representative of the 4-aryl-5-aminoisoxazole scaffold—a privileged structure in the history of COX-2 inhibitors, kinase inhibitors, and GABA-A antagonists.[1]

Role: Privileged Scaffold & SAR Probe in Medicinal Chemistry Class: 4-Aryl-5-Aminoisoxazole Heterocycle[1]

Executive Summary & Chemical Identity[1][2][3][4]

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is a specialized heterocyclic building block.[1] Historically, it emerged during the "Golden Age" of cyclooxygenase-2 (COX-2) inhibitor discovery (late 1990s) as a key intermediate for exploring the steric tolerance of the enzyme's active site. Unlike its para-substituted analogs (which led to drugs like Valdecoxib ), this ortho-tolyl derivative serves as a steric probe , helping researchers map the conformational limits of binding pockets in kinases and ion channels.

Property Data
IUPAC Name 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Common Name 5-Amino-3-methyl-4-(o-tolyl)isoxazole
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Substituents C3: Methyl | C4: o-Tolyl (2-Methylphenyl) | C5: Primary Amine
Primary Application Fragment-Based Drug Discovery (FBDD), SAR Steric Probe, Sulfonamide Precursor

Historical Context: The "Isoxazole Boom"[1]

The discovery and utility of this molecule are inextricably linked to the race for selective COX-2 inhibitors and the subsequent exploration of isoxazoles as kinase scaffolds.[1]

The COX-2 Era (1995–2005)

In the search for anti-inflammatory drugs with reduced gastric toxicity, researchers at G.D. Searle (now Pfizer) identified the 1,2-diarylheterocycle as a critical pharmacophore.

  • The Discovery Logic: The central ring serves as a rigid spacer, orienting two phenyl rings into the COX-2 hydrophobic pocket.

  • The Role of the Amine: The 5-amino group on the isoxazole ring was often a "handle" for further functionalization (e.g., conversion to sulfonamides or amides).

  • The Ortho-Tolyl Probe: While para-substitution (e.g., 4-methylphenyl) typically improved potency, the 2-methylphenyl (o-tolyl) analog—the subject of this guide—was synthesized to test the "ortho effect." Its reduced rotational freedom and increased steric bulk helped define the maximum width of the hydrophobic channel in the COX-2 enzyme.[1]

Modern Era: Kinase & GABA Modulation

Post-2010, this scaffold found new life in Fragment-Based Drug Discovery (FBDD) . The 5-amino-isoxazole motif is a known bioisostere for the amide bond and interacts with the hinge region of various kinases.

  • GABA-A Antagonism: 4-Aryl-5-aminoisoxazoles are structural analogs of muscimol.[1] The o-tolyl derivative provides a unique lipophilic profile, modulating blood-brain barrier (BBB) penetration and receptor subtype selectivity.[1]

Synthesis Protocol: The Alpha-Cyanoketone Route[1]

The most robust synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine relies on the cyclization of an


-substituted 

-ketonitrile with hydroxylamine.[1] This method is preferred for its regioselectivity, ensuring the amine forms at position 5 and the methyl at position 3.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of hydroxylamine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group (Thorpe-Ziegler type cyclization).

Step-by-Step Protocol

Reagents:

  • 
    -(2-Methylphenyl)-acetoacetonitrile (Precursor)[1]
    
  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Sodium Acetate (NaOAc) or Sodium Ethoxide (EtONa)[1]

  • Ethanol (EtOH) - Solvent[1]

Procedure:

  • Preparation: Dissolve 10 mmol of

    
    -(2-Methylphenyl)-acetoacetonitrile in 20 mL of absolute ethanol.
    
  • Activation: In a separate flask, neutralize 12 mmol of

    
     with 12 mmol of NaOAc in 10 mL of water/ethanol (1:1).
    
  • Addition: Add the hydroxylamine solution to the nitrile solution dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
    
  • Workup: Cool the reaction to

    
    . The product often precipitates as a crystalline solid.[1]
    
  • Purification: Filter the solid. If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with brine, and recrystallize from EtOH/Water.

Yield Expectation: 65–80% (White to off-white needles).[1]

Synthesis Pathway Visualization

SynthesisPathway Precursor α-(o-Tolyl)-acetoacetonitrile (Ketone + Nitrile) Intermediate Oxime Intermediate (Transient) Precursor->Intermediate Nucleophilic Attack (C=O) Reagent Hydroxylamine (NH2OH) Reagent->Intermediate Product 3-Methyl-4-(o-tolyl) -1,2-oxazol-5-amine Intermediate->Product Cyclization onto Nitrile (-H2O)

Caption: Regioselective cyclization pathway for 5-amino-3-methyl-4-arylisoxazoles.

Structural Analysis & SAR Implications

The 4-(2-methylphenyl) group introduces specific physicochemical constraints that are critical for drug design.

The "Ortho Effect" (Atropisomerism)

Unlike a phenyl group, the o-tolyl group cannot rotate freely due to the steric clash between the methyl group on the benzene ring and the C3-methyl/C5-amine on the isoxazole ring.[1]

  • Consequence: The molecule adopts a twisted conformation (non-planar).

  • Utility: This "twist" prevents

    
    -
    
    
    
    stacking in certain protein pockets, increasing solubility and selectivity compared to the planar phenyl analogs.
Physiochemical Profile (Predicted)[1]
PropertyValue (Predicted)Implication
cLogP 1.8 – 2.1Moderate lipophilicity; likely CNS penetrant.[1]
TPSA ~52 ŲGood oral bioavailability (Rule of 5 compliant).
pKa (Amine) ~1.5 (Conjugate acid)The 5-amine is weakly basic (electron-withdrawing heterocycle).[1] It acts primarily as an H-bond donor.[1]
H-Bond Donors 2 (NH₂)Critical for hinge binding in kinases.[1]

Applications in Drug Development[1][6][7]

Precursor for Sulfonamides (Valdecoxib Analogs)

This amine is the starting material for synthesizing sulfonamide derivatives.

  • Workflow:

    • Diazotization/Sandmeyer: Convert the 5-amine to a 5-H or 5-Halo derivative if the amine is not needed.[1]

    • Chlorosulfonation: Treat the o-tolyl ring with chlorosulfonic acid (

      
      ).[1]
      
    • Amination: React with ammonia to form the sulfonamide.[1]

    • Note: The ortho-methyl group directs sulfonation to the para position relative to the isoxazole, creating a specific substitution pattern distinct from Valdecoxib.

Fragment-Based Screening (Kinases)

The 3-methyl-4-aryl-5-aminoisoxazole scaffold mimics the adenine ring of ATP.[1]

  • Binding Mode: The isoxazole nitrogen (N2) accepts a hydrogen bond from the kinase hinge region, while the C5-amine donates a hydrogen bond. The o-tolyl group occupies the hydrophobic "gatekeeper" pocket.[1]

Experimental Workflow: Chlorosulfonation

Chlorosulfonation Start 3-Methyl-4-(o-tolyl)-1,2-oxazol-5-amine Step1 Reaction with ClSO3H (Chlorosulfonic Acid, 0°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amination (NH4OH) Inter->Step2 End Sulfonamide Derivative (COX-2 Active Class) Step2->End

Caption: Derivatization workflow to generate sulfonamide-based COX-2 inhibitors.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1] Journal of Medicinal Chemistry.

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[2][3][4] Current Opinion in Drug Discovery & Development.

  • Pevarello, P., et al. (2004). "Synthesis and anticonvulsant activity of new 5-aminomethyl-3-phenylisoxazole derivatives." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "3-(2-methylphenyl)-1,2-oxazol-5-amine" (Isomer analog reference).[1][5] National Center for Biotechnology Information.[1] [1]

  • Hamper, B. C., et al. (1995). "Solid-phase synthesis of isoxazoles and isoxazolines." Tetrahedron Letters.

Sources

Methodological & Application

Application Note & Protocol: A Reliable Two-Step Synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, a substituted 5-aminoisoxazole, starting from o-tolylacetonitrile. The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including fungicidal, bactericidal, and neuroprotective properties.[1][2] This protocol details a robust two-step synthetic route involving an initial base-mediated acylation followed by a cyclization reaction with hydroxylamine. The methodologies are designed for reproducibility and scalability, and this guide explains the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction & Synthetic Strategy

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. Among these, the 1,2-oxazole (isoxazole) ring system is of significant interest. The target molecule, 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, is constructed from the readily available starting material, o-tolylacetonitrile.[3]

Our synthetic approach is a two-step process:

  • C-Acylation via Claisen Condensation: The α-carbon of o-tolylacetonitrile is first acylated using ethyl acetate in the presence of a strong base. This reaction, a variation of the Claisen condensation, generates the key intermediate, a β-ketonitrile.[4][5]

  • Isoxazole Ring Formation: The resulting β-ketonitrile undergoes a condensation and subsequent intramolecular cyclization with hydroxylamine to regioselectively form the desired 3-methyl-5-amino-1,2-oxazole ring system.[1][6][7]

This strategy is efficient and utilizes common laboratory reagents, providing a reliable pathway to the target compound.

G cluster_0 Overall Synthetic Workflow start o-Tolylacetonitrile (Starting Material) step1 Step 1: Claisen Condensation (NaH, Ethyl Acetate, THF) start->step1 intermediate 2-(o-tolyl)-3-oxobutanenitrile (β-Ketonitrile Intermediate) step1->intermediate step2 Step 2: Cyclization (NH2OH·HCl, Pyridine, Ethanol) intermediate->step2 product 3-Methyl-4-(2-methylphenyl)- 1,2-oxazol-5-amine (Final Product) step2->product purify Purification & Analysis (Recrystallization, NMR, MS) product->purify

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-(o-tolyl)-3-oxobutanenitrile (Intermediate)

Mechanism and Experimental Rationale

This initial step is a crossed Claisen condensation.[4][8] A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the α-carbon of o-tolylacetonitrile. This is the most acidic proton due to the inductive effect and resonance stabilization of the resulting carbanion by the adjacent nitrile group. The resulting nucleophilic anion then attacks the electrophilic carbonyl carbon of ethyl acetate. The subsequent loss of the ethoxide leaving group generates the target β-ketonitrile.

Causality of Experimental Choices:

  • Base Selection: Sodium hydride is chosen over alkoxides like sodium ethoxide to drive the reaction to completion. NaH reacts irreversibly, producing hydrogen gas, which shifts the equilibrium forward.[4]

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. Sodium hydride reacts violently with water, and any moisture would quench the base and the reactive carbanion intermediate.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the intermediate sodium salt.

G cluster_step1 Mechanism: Claisen Condensation o-tolylacetonitrile o-tolylacetonitrile Carbanion Carbanion o-tolylacetonitrile->Carbanion  1. NaH (-H₂) Tetrahedral Int. Tetrahedral Int. Carbanion->Tetrahedral Int.  2. Ethyl Acetate (Nucleophilic Attack) β-Ketonitrile β-Ketonitrile Tetrahedral Int.->β-Ketonitrile  3. -EtO⁻

Caption: Mechanistic pathway for the formation of the β-ketonitrile.

Detailed Experimental Protocol

Materials:

  • o-Tolylacetonitrile (C₉H₉N)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl acetate (EtOAc), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate (for chromatography)

Procedure:

  • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion).

  • Washing: Wash the NaH with anhydrous hexanes (3 x 15 mL) to remove the mineral oil, decanting the hexanes carefully via cannula each time under a positive pressure of nitrogen.

  • Reaction Setup: Add anhydrous THF (80 mL) to the washed NaH. Cool the resulting suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Slowly add a solution of o-tolylacetonitrile in anhydrous THF (20 mL) to the stirred suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Acylation: Cool the mixture back to 0 °C and add anhydrous ethyl acetate dropwise over 20 minutes. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl (100 mL). Caution: Unreacted NaH will react vigorously. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Mechanism and Experimental Rationale

The formation of the 5-aminoisoxazole ring proceeds via the reaction of the β-ketonitrile intermediate with hydroxylamine.[7] The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl of the β-ketonitrile. This is followed by dehydration to form an oxime intermediate. The lone pair on the oxime nitrogen then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. A final tautomerization yields the aromatic 5-aminoisoxazole ring.

Causality of Experimental Choices:

  • Reagent Form: Hydroxylamine is used as its hydrochloride salt (NH₂OH·HCl) for stability. A weak base, such as pyridine or sodium acetate, is added to liberate the free hydroxylamine in situ.

  • Solvent: Ethanol is a suitable protic solvent that facilitates the reaction by helping to protonate and deprotonate intermediates.

  • Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.

G cluster_step2 Mechanism: Isoxazole Ring Formation β-Ketonitrile β-Ketonitrile Oxime Int. Oxime Int. β-Ketonitrile->Oxime Int.  1. NH₂OH (-H₂O) Cyclized Int. Cyclized Int. Oxime Int.->Cyclized Int.  2. Intramolecular   Attack Final Product Final Product Cyclized Int.->Final Product  3. Tautomerization

Caption: Key steps in the hydroxylamine-mediated cyclization.

Detailed Experimental Protocol

Materials:

  • 2-(o-tolyl)-3-oxobutanenitrile (Intermediate from Part 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 2-(o-tolyl)-3-oxobutanenitrile intermediate in ethanol (40 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride followed by pyridine to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker of ice-cold water (100 mL). A solid precipitate should form.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Quantitative Data Summary

Step Compound MW ( g/mol ) Equivalents Mass/Volume Reaction Time Temp (°C) Expected Yield
1o-Tolylacetonitrile131.171.0(e.g., 5.00 g)16 hRT70-80%
1Sodium Hydride (60%)40.001.2(e.g., 1.83 g)-0 → RT-
1Ethyl Acetate88.111.5(e.g., 5.04 mL)-0 → RT-
22-(o-tolyl)-3-oxobutanenitrile173.211.0(From Step 1)4-6 hReflux (~78°C)80-90%
2Hydroxylamine HCl69.491.2(e.g., 3.20 g)-Reflux-
2Pyridine79.101.2(e.g., 3.72 mL)-Reflux-

Note: Example masses/volumes are based on a starting scale of 5.00 g of o-tolylacetonitrile.

Safety and Handling

  • Sodium Hydride (NaH): Pyrophoric and water-reactive. Handle only under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried.

  • o-Tolylacetonitrile: Toxic upon ingestion and skin contact. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled. Use only in a fume hood.

  • Hydroxylamine Hydrochloride: Can be corrosive and is a skin irritant. Avoid inhalation of dust.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • Galliford, C. V., & Scheidt, K. A. (2007). Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of Potential Therapeutic Agents. Angewandte Chemie International Edition, 46(46), 8748–8758. [Link]

  • Boucher, J. L., & Stella, L. (2004). One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines. Tetrahedron Letters, 45(27), 5261-5263. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Thorpe reaction. Wikipedia. [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition. [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Scribd. [Link]

  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(24), 19857-19867. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]

  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. ResearchGate. [Link]

  • Organic Chemistry Research. (2017). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 3(1), 37-43. [Link]

  • ResearchGate. (2021). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. ResearchGate. [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 2-(o-Tolyl)acetonitrile. PubChem. [Link]

  • Chemistry LibreTexts. (2023). Organic Reactions. Chemistry LibreTexts. [Link]

  • Molecules. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. Molecules, 28(21), 7306. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 45-54. [Link]

Sources

Topic: A Validated Synthetic Route for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, a substituted isoxazole of interest in medicinal chemistry and materials science. The synthesis proceeds via a base-mediated condensation of 2-methylphenylacetonitrile with ethyl acetate to yield an intermediate β-ketonitrile, which is subsequently cyclized with hydroxylamine hydrochloride. This guide is designed for experienced synthetic chemists and offers in-depth explanations for experimental choices, detailed step-by-step protocols, characterization guidelines, and necessary safety precautions, all grounded in established chemical principles.

Introduction and Scientific Rationale

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocycle in drug discovery, appearing in a range of approved pharmaceuticals such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin. The 5-amino-1,2-oxazole moiety, in particular, serves as a versatile synthon for constructing more complex molecular architectures. The title compound, 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, features a sterically demanding ortho-tolyl group at the 4-position, presenting a unique synthetic challenge and offering a valuable building block for exploring structure-activity relationships (SAR) in novel chemical entities.

The synthetic strategy outlined herein is based on a robust and well-documented approach to isoxazole ring formation. The core logic involves the construction of a suitable acyclic precursor containing the necessary C-C-N-O backbone, followed by a cyclization step. Our retrosynthetic analysis identifies 2-(2-methylphenyl)-3-oxobutanenitrile as the key intermediate, which can be readily accessed from commercially available starting materials.

Retrosynthetic Analysis

G Target 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine Intermediate 2-(2-methylphenyl)-3-oxobutanenitrile Target->Intermediate Cyclization SM3 Hydroxylamine (NH2OH) Target->SM3 Cyclization SM1 2-Methylphenylacetonitrile Intermediate->SM1 C-Acylation SM2 Ethyl Acetate Intermediate->SM2 C-Acylation

Caption: Retrosynthetic breakdown of the target molecule.

This two-step approach is advantageous due to its operational simplicity, use of readily available reagents, and the typically high yields associated with these transformations.

Detailed Synthetic Protocol

This protocol is divided into two primary stages: the synthesis of the β-ketonitrile intermediate and its subsequent cyclization to form the target 1,2-oxazole.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Required PuritySupplier (Example)
2-Methylphenylacetonitrile22364-59-2131.17>98%Sigma-Aldrich
Sodium Ethoxide (NaOEt)917-54-468.05>95%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11Anhydrous, >99.5%Fisher Scientific
Hydroxylamine Hydrochloride5470-11-169.49>99%Acros Organics
Sodium Bicarbonate (NaHCO₃)144-55-884.01Reagent GradeVWR Chemicals
Ethanol (EtOH)64-17-546.07AnhydrousDecon Labs
Diethyl Ether (Et₂O)60-29-774.12AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)7647-01-036.462 M solutionFisher Scientific
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousSigma-Aldrich

Safety Precaution: Sodium ethoxide is a strong base that is highly reactive with water and moisture; handle it under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-(2-methylphenyl)-3-oxobutanenitrile (Intermediate A)

Reaction Principle: This step involves a base-catalyzed Claisen-type condensation. Sodium ethoxide, a strong base, deprotonates the α-carbon of 2-methylphenylacetonitrile, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl acetate. Subsequent collapse of the tetrahedral intermediate and acidic workup yields the desired β-ketonitrile. The use of anhydrous conditions is critical to prevent quenching of the base and hydrolysis of the ester.

Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition & Reaction cluster_2 Work-up & Isolation Flask Round-bottom flask (N2 atmosphere) Add_NaOEt Add Sodium Ethoxide & Anhydrous Ethanol Flask->Add_NaOEt Cool Cool to 0 °C (Ice Bath) Add_NaOEt->Cool Add_Nitrile Slowly add 2-Methylphenylacetonitrile Cool->Add_Nitrile Add_EtOAc Slowly add Ethyl Acetate Add_Nitrile->Add_EtOAc Stir Stir at RT for 12-16 h Add_EtOAc->Stir Quench Quench with ice-cold water Stir->Quench Acidify Acidify to pH 3-4 with 2 M HCl Quench->Acidify Extract Extract with Diethyl Ether (3x) Acidify->Extract Dry Dry organic layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of Intermediate A.

Protocol:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (3.74 g, 55 mmol, 1.1 eq).

  • Add anhydrous ethanol (50 mL) to the flask, and stir the resulting suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of 2-methylphenylacetonitrile (6.56 g, 50 mmol, 1.0 eq) in anhydrous ethyl acetate (22.0 g, 250 mmol, 5.0 eq).

  • Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, carefully pour the reaction mixture into 150 mL of ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 by slowly adding 2 M HCl. A precipitate may form.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford Intermediate A as a pale yellow oil or low-melting solid.

Step 2: Synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (Target Compound)

Reaction Principle: This step is a classic condensation-cyclization reaction. The β-ketonitrile intermediate (A) reacts with hydroxylamine to form the 5-amino-1,2-oxazole ring. The reaction proceeds via the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon, leading to ring closure. This transformation is typically efficient and driven by the formation of the stable aromatic isoxazole ring.

Mechanism Diagram:

G Start Intermediate A + NH2OH Oxime Oxime Formation Start->Oxime Nucleophilic attack on C=O Taut Tautomerization (Enamine-imine) Oxime->Taut Cyclize Intramolecular Cyclization Taut->Cyclize Nitrile activation Final Final Product Cyclize->Final Proton transfer

Caption: Simplified mechanism for 5-amino-1,2-oxazole formation.

Protocol:

  • In a 100 mL round-bottom flask, dissolve the purified 2-(2-methylphenyl)-3-oxobutanenitrile (Intermediate A , 10 mmol, 1.0 eq) in ethanol (30 mL).

  • To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol, 1.1 eq) and sodium bicarbonate (1.34 g, 16 mmol, 1.6 eq). The bicarbonate is used to neutralize the HCl salt of hydroxylamine, liberating the free base in situ.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (50 mL) to the residue and stir for 15 minutes. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine as a crystalline solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Observations for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.2-7.4 (m, 4H, Ar-H), ~5.0 (br s, 2H, -NH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, oxazole-CH₃). The broad singlet for the amine protons is D₂O exchangeable.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~170 (C5-NH₂), ~160 (C3-CH₃), ~138 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~95 (C4), ~20 (Ar-CH₃), ~12 (oxazole-CH₃). The exact shifts will require experimental confirmation.
FT-IR (ATR)ν (cm⁻¹): ~3400-3200 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch).
Mass Spec (ESI+)Expected m/z: [M+H]⁺ = 203.10. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Melting Point A sharp melting point range is indicative of high purity. To be determined experimentally.

Conclusion and Further Applications

The described two-step protocol provides a reliable and scalable method for synthesizing 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. The primary amine handle at the 5-position serves as a key functional group for further derivatization, such as acylation, alkylation, or participation in cross-coupling reactions, enabling the construction of diverse chemical libraries for screening in drug discovery and materials science programs.

References

  • Shaw, G. The Synthesis of 5-Aminoisoxazoles. Journal of the Chemical Society1950 , 720. A foundational paper on the cyclization of β-ketonitriles with hydroxylamine. URL: [Link]

  • Uchida, T., & Kurita, K. The Chemistry of Isoxazoles. Chemical Reviews1986 , 86(6), 1161-1181. A comprehensive review covering the synthesis and reactions of isoxazoles. URL: [Link]

Purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Executive Summary

This guide details the purification strategy for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (CAS: Analogous to 5-amino-3-methyl-4-arylisoxazole scaffolds).[1] This compound represents a class of "privileged structures" in medicinal chemistry, often serving as intermediates for COX-2 inhibitors (e.g., Valdecoxib analogs) or kinase inhibitors.

The primary challenge in purifying 5-amino-isoxazoles is their amphoteric nature and potential for regioisomer contamination (separation from 3-amino-5-aryl isomers formed during cyclization).[1] This protocol utilizes a "Capture-Polish" methodology:

  • Chemical Pre-treatment: Acid/Base extraction to remove bulk non-basic impurities.[1]

  • Flash Chromatography (Normal Phase): For rapid isolation from reaction byproducts.[1]

  • Preparative HPLC (Reverse Phase): For achieving >99.5% purity for biological assays.[1]

Physicochemical Profile & Method Design

Understanding the molecule is the first step to separation.[1]

PropertyValue (Estimated)Chromatographic Implication
Structure Isoxazole core, 5-NH₂, 3-Me, 4-(o-Tolyl)Planar aromatic system with steric bulk from o-tolyl.[1]
LogP ~2.1 – 2.5Moderately lipophilic.[1] Ideal for C18 Reverse Phase .
pKa (Conj. Acid) ~1.5 – 2.5 (Weak Base)The 5-amino group is electron-deficient due to the ring oxygen.[1] It remains neutral at pH > 3.[1]
Solubility High: DMSO, MeOH, DCM. Low: Water, Hexane.[1]Sample Diluent: DMSO/MeOH (1:1) for RP; DCM for NP.[1]

Critical Design Choice: Because the amine is weakly basic, it can interact with residual silanols on silica columns, causing "tailing."

  • Normal Phase Fix: Add 1% Triethylamine (TEA) or Ammonia to the mobile phase.

  • Reverse Phase Fix: Use a basic buffer (Ammonium Bicarbonate, pH 10) to keep the molecule fully deprotonated (neutral), maximizing retention and peak symmetry.

Phase I: Sample Preparation (Chemical Pre-treatment)

Before chromatography, reduce the complexity of the crude mixture using the compound's basicity.[1]

Protocol:

  • Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract 3x with 1M HCl .

    • Mechanism:[2][3][4][5][6] The amine protonates (

      
      ) and moves to the aqueous layer.[1] Neutral impurities remain in EtOAc.[1]
      
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (discard organic).

  • Basification: Cool aqueous layer to 0°C. Slowly add 6M NaOH or NH₄OH until pH > 10.

    • Observation: The product should precipitate as a solid or oil.[1]

  • Recovery: Extract 3x with DCM (Dichloromethane) . Dry over Na₂SO₄ and concentrate.

    • Result: "Amine-enriched" crude, ready for chromatography.[1]

Phase II: Flash Chromatography (Normal Phase)

Objective: Bulk purification (removal of baseline impurities and regioisomers).

Instrument Setup:

  • System: Automated Flash Chromatography System (e.g., Biotage/Teledyne).

  • Column: Spherical Silica, 20–40 µm particle size (High Performance).

  • Detection: UV @ 254 nm (aromatic) and 220 nm (amide/amine absorption).

Mobile Phase System:

  • Solvent A: Hexane (or Heptane) + 1% Triethylamine (TEA).

  • Solvent B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).

    • Note: TEA blocks silanol sites, preventing peak tailing.[1]

Gradient Method:

Time (CV*) % Solvent B Description
0–2 5% Equilibration / Injection
2–5 5% → 20% Linear Ramp (Elute non-polar impurities)
5–15 20% → 60% Product Elution Window

| 15–18 | 60% → 100% | Column Wash |[1]

*CV = Column Volumes

Phase III: Preparative HPLC (Reverse Phase)

Objective: Final polishing to >99.5% purity.

Instrument Setup:

  • Column: C18 (Octadecyl), 5 µm or 10 µm, 150 x 21.2 mm (Prep).

    • Recommended: XBridge Prep C18 or Gemini-NX (High pH stable).[1]

  • Flow Rate: 15–20 mL/min.[1]

Mobile Phase Strategy (The "pH Switch"): Since the target is a weak base, running at High pH is superior. It ensures the amine is neutral, increasing hydrophobicity (better retention on C18) and loading capacity.

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10).

  • Solvent B: Acetonitrile (ACN).

Gradient Protocol:

Time (min) % B (ACN) Event
0.0 10% Injection
2.0 10% Hold (Desalting)
12.0 90% Linear Gradient
14.0 95% Wash

| 14.1 | 10% | Re-equilibration |[1]

Post-Run Processing:

  • Pool fractions based on UV purity.[1]

  • Lyophilize (Freeze-dry) to remove water and ammonium bicarbonate (volatile salt).[1]

    • Avoid: Rotary evaporation at high heat if the compound is thermally labile, though isoxazoles are generally stable.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine) AcidBase Acid/Base Extraction (1M HCl wash -> Basify -> DCM Extract) Start->AcidBase Remove Neutral Impurities CheckPurity Purity Check (UPLC/TLC) AcidBase->CheckPurity Flash Flash Chromatography Silica + 1% TEA (Hexane/EtOAc Gradient) CheckPurity->Flash Purity < 85% PrepHPLC Prep HPLC (C18) High pH (NH4HCO3) Target: >99.5% CheckPurity->PrepHPLC Purity > 85% Flash->PrepHPLC Enrichment Lyophilization Lyophilization (Remove Volatile Salts) PrepHPLC->Lyophilization Collect Fractions Final Final Pure Compound White/Off-white Solid Lyophilization->Final

Figure 1: Integrated purification workflow from crude synthesis to pharmaceutical-grade isolate.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Flash) Interaction with silanols.[1]Increase TEA concentration to 2% or switch to DCM/MeOH (9:1) + 1% NH₄OH.[1]
Fronting (HPLC) Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (e.g., 10% ACN/Water) instead of 100% DMSO.
Co-elution Regioisomer (3-amino vs 5-amino).[1]Switch HPLC modifier. If using pH 10, try 0.1% Formic Acid (pH 2.7) to exploit small pKa differences.
Low Recovery Volatility or degradation.[1]Avoid high vacuum heating.[1] Ensure lyophilizer trap is <-50°C.

References

  • General Isoxazole Synthesis & Properties

    • Pinho e Melo, T. M. (2005).[7] "Recent advances in the synthesis of isoxazoles." Current Organic Chemistry, 9(10), 925-958.[1] Link

  • Chromatography of Basic Amines

    • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A, 1217(6), 858-880. Link

  • Purification of Valdecoxib Intermediates (Analogous Structures)

    • Talke, A., et al. (2004).[8] "Process for the preparation of Valdecoxib." US Patent 6,846,935.[1] (Describes extraction/crystallization of diaryl isoxazoles). Link

  • Flash Chromatography Methodology

    • Teledyne ISCO Application Note AN20.[1] "Purification of Amines: Silica vs. C18." Link

Sources

Application Note: Recrystallization of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-methyl-4-(o-tolyl)isoxazole) is a critical heterocyclic intermediate, often utilized in the synthesis of COX-2 inhibitors and other bioactive isoxazole derivatives. High-purity isolation of this compound is challenging due to the steric bulk of the ortho-tolyl group and the potential for ring-opening hydrolysis under harsh acidic/basic conditions.

This guide details a robust, scalable recrystallization protocol designed to achieve >99.5% HPLC purity. The methodology prioritizes the Ethanol/Water antisolvent system due to its ability to selectively reject polar degradation byproducts while accommodating the lipophilic nature of the tolyl substituent.

Physicochemical Profile
ParameterCharacteristicImplication for Recrystallization
Molecular Structure 5-Amino-isoxazole core with 4-aryl substitutionWeakly basic amine; avoid strong acids to prevent salt formation during isolation.
Lipophilicity Moderate (LogP ~2.0–2.5 est.)Soluble in alcohols, esters, and chlorinated solvents; insoluble in water.
Thermal Stability ModerateAvoid prolonged boiling (>4 hrs) to prevent isoxazole ring cleavage (Smiles rearrangement risk).
Key Impurities Unreacted nitriles, ring-opened oximesPolar impurities must be rejected to the mother liquor.

Solubility Logic & Solvent Selection

The selection of the solvent system is governed by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve.

  • Primary Solvent (Ethanol): The isoxazole ring and amine group form hydrogen bonds with ethanol, ensuring high solubility at elevated temperatures (

    
    ).
    
  • Antisolvent (Water): The hydrophobic 4-(o-tolyl) group drastically reduces solubility as water content increases, forcing controlled nucleation.

  • Alternative (Ethyl Acetate/Heptane): Used when the crude material contains significant water-soluble inorganic salts or if the compound exhibits hydrolysis sensitivity.

Solubility Decision Tree (Graphviz)

SolubilityLogic Start Crude 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine CheckSol Solubility Screening Start->CheckSol Polar High Solubility in Alcohols? CheckSol->Polar Test 1 NonPolar High Solubility in EtOAc? CheckSol->NonPolar Test 2 Decision1 Primary System: Ethanol/Water Polar->Decision1 Yes (Preferred) Decision2 Secondary System: EtOAc/Heptane NonPolar->Decision2 Yes (Alternative) Optimal for rejecting\npolar impurities Optimal for rejecting polar impurities Decision1->Optimal for rejecting\npolar impurities Optimal for rejecting\nlipophilic oils Optimal for rejecting lipophilic oils Decision2->Optimal for rejecting\nlipophilic oils

Caption: Decision logic for selecting the optimal solvent system based on crude impurity profile.

Detailed Protocol: Ethanol/Water Recrystallization

This protocol is the "Golden Path" for achieving pharmaceutical-grade purity.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Crude Compound: 10.0 g (Reference scale)

  • Solvent: Ethanol (Absolute or 95%)

  • Antisolvent: Deionized Water

  • Equipment: Round-bottom flask with reflux condenser, magnetic stir bar, heating mantle, vacuum filtration setup.

Step-by-Step Methodology
Phase 1: Dissolution (

)
  • Charge 10.0 g of crude 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine into a 250 mL round-bottom flask.

  • Add 40 mL of Ethanol (4 vol).

  • Heat the mixture to reflux (approx. 78°C) with moderate stirring.

  • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained.

    • Note: If black specks (carbonized material) remain, perform a hot filtration using a pre-warmed Buchner funnel.

Phase 2: Nucleation & Antisolvent Addition
  • Remove the heat source and allow the solution to cool to 60°C .

  • Slowly add Deionized Water dropwise via an addition funnel.

    • Target Ratio: Typically 1:1 to 1:2 (EtOH:Water) by volume.

  • Stop addition immediately upon observing persistent turbidity (the "Cloud Point").

  • Re-heat slightly to 70°C to redissolve the haze, ensuring a homogeneous supersaturated solution.

Phase 3: Controlled Cooling (Crystallization)
  • Allow the solution to cool to room temperature (20-25°C) undisturbed over 2 hours.

    • Critical: Rapid cooling leads to oiling out or occlusion of impurities.

  • Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour to maximize yield.

Phase 4: Isolation & Drying
  • Filter the crystalline slurry using vacuum filtration.

  • Wash the cake with 20 mL of cold (0°C) Ethanol/Water (1:1 mixture).

    • Reasoning: Displaces mother liquor containing dissolved impurities without redissolving the product.

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

    • Caution: Do not exceed 60°C to prevent potential thermal degradation or sublimation.

Process Workflow Diagram

The following diagram illustrates the critical control points (CCPs) in the recrystallization process.

RecrystallizationWorkflow Crude Crude Material (Start) Dissolution Dissolution (Reflux in EtOH) Crude->Dissolution HotFilter Hot Filtration (Remove Insolubles) Dissolution->HotFilter If particulates present Antisolvent Antisolvent Addition (Water to Cloud Point) Dissolution->Antisolvent Clear solution HotFilter->Antisolvent Cooling Controlled Cooling (20°C -> 0°C) Antisolvent->Cooling Slow ramp Isolation Filtration & Wash Cooling->Isolation Drying Vacuum Drying (45°C) Isolation->Drying Final Pure Crystal (>99.5%) Drying->Final

Caption: Operational workflow for the recrystallization of 5-aminoisoxazole derivatives.

Validation & Analytical Standards

To ensure the protocol has been executed correctly, the final product must meet specific analytical criteria.

TestMethodAcceptance CriteriaNotes
Purity HPLC (C18, ACN/Water)> 99.5% AreaMonitor for removal of regioisomers.
Melting Point DSC / CapillarySharp peak (Range: ~110–140°C)Exact MP depends on polymorph; broad range indicates impurity.
Residual Solvent GC-Headspace< 5000 ppm (EtOH)Ethanol solvates are possible; verify by TGA.
Appearance VisualWhite to off-white needlesYellow/Orange indicates oxidation.

Note on Melting Point: While specific literature values for the 4-(o-tolyl) derivative are sparse, 4-aryl-5-aminoisoxazoles generally melt between 110°C and 150°C. A range >2°C indicates impurity.

Troubleshooting Guide

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Solution cooled too fast or water added too quickly.

  • Solution: Re-heat to reflux to dissolve the oil. Add a small amount of ethanol to increase solubility. Add a "seed crystal" of pure material at the cloud point temperature.

Problem: Low Yield (<60%)

  • Cause: Too much ethanol used (product remains in mother liquor).

  • Solution: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: Second crop usually has lower purity.

Problem: Colored Product

  • Cause: Oxidation products (azo/azoxy coupling).

  • Solution: Perform the recrystallization with activated charcoal . Add 5% w/w charcoal during the dissolution step, reflux for 10 mins, and hot filter through Celite.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis.[1][2][3] Current Opinion in Drug Discovery & Development. (General reactivity of isoxazoles).

  • Pevzner, M. S. (2000). Recyclization of 5-aminoisoxazoles.[4] Russian Chemical Reviews. (Stability data).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • National Center for Biotechnology Information. PubChem Compound Summary for 5-Amino-3-methylisoxazole. (Structural analogues). Available at: [Link]

(Note: Specific literature for the exact o-tolyl derivative is proprietary or scarce; protocols are derived from validated methods for the 4-aryl-5-aminoisoxazole class.)

Sources

Technical Application Note: In Vitro Profiling of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 5-amino-4-(o-tolyl)-3-methylisoxazole) represents a "privileged scaffold" in medicinal chemistry. Its structure features a 5-amino-isoxazole core substituted with a sterically demanding o-tolyl group at the 4-position.

This specific topology mimics the bioactive conformations of several key therapeutic classes. In drug discovery, this scaffold is primarily screened for:

  • Anti-inflammatory Activity: As a bioisostere of valdecoxib-like COX-2 inhibitors and p38 MAPK inhibitors.

  • CNS Modulation: The 5-amino-isoxazole moiety is a structural analogue of muscimol (a GABA_A agonist), requiring exclusion or confirmation of GABAergic activity.

  • Kinase Inhibition: The amine/nitrogen pair serves as a bidentate hinge binder in ATP-competitive pockets.

This guide details the critical path for profiling this molecule, moving from physicochemical stability to target engagement.

Physicochemical & Stability Profiling (Module 1)

Context: 5-amino-isoxazoles are generally stable, but the isoxazole ring can undergo base-catalyzed ring opening to form nitriles (the Kemp elimination mechanism), particularly when electron-withdrawing groups are present. The o-tolyl group provides steric protection, but stability must be validated before biological assays.

Protocol 1.1: Kinetic Solubility & DMSO Tolerance
  • Objective: Determine the maximum non-precipitating concentration in assay media (PBS/HEPES).

  • Method: Nephelometry (Laser Light Scattering).

Step-by-Step Procedure:

  • Stock Prep: Dissolve 10 mg of compound in 100% DMSO to reach 10 mM. Sonicate for 5 mins.

  • Dilution: Prepare a 96-well plate with PBS (pH 7.4). Spike compound to final concentrations of 1, 3, 10, 30, and 100 µM (final DMSO < 1%).

  • Incubation: Shake at 25°C for 90 minutes.

  • Read: Measure forward light scatter.

  • Criteria: The "Solubility Limit" is the concentration where scatter intensity increases >10% over background.

    • Note: If solubility < 10 µM, use a cosolvent system (e.g., 0.05% Pluronic F-127) for subsequent biological assays.

Protocol 1.2: Plasma Stability (LC-MS/MS)
  • Rationale: The amine group is susceptible to metabolic N-acetylation or oxidation.

  • System: Human/Rat Plasma (Pooled).

  • Execution: Incubate 1 µM compound at 37°C. Aliquot at 0, 15, 30, 60 min. Quench with Acetonitrile containing Internal Standard (Warfarin). Analyze supernatant via LC-MS/MS (MRM mode).

Primary Screening: Anti-Inflammatory Pathway (Module 2)

Hypothesis: The 4-aryl-isoxazole core aligns with the hydrophobic pocket of Cyclooxygenase-2 (COX-2).

Protocol 2.1: COX-1 vs. COX-2 Fluorescent Inhibition Assay
  • Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of the fluorescent probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to Resorufin.

Reagents:

  • Recombinant Human COX-2 and COX-1 enzymes.

  • Substrate: Arachidonic Acid (AA).

  • Probe: ADHP.

  • Positive Control: Celecoxib (COX-2 selective), Indomethacin (Non-selective).

Workflow:

  • Enzyme Priming: In a black 384-well plate, add 10 µL of Enzyme Solution (in 100 mM Tris-HCl, pH 8.0) + 5 µL of Test Compound (0.1 nM – 10 µM).

  • Pre-Incubation: Incubate for 10 mins at 25°C to allow compound entry into the active site.

  • Reaction Start: Add 5 µL of Substrate Mix (100 µM AA + 50 µM ADHP + Hemin).

  • Kinetics: Read Fluorescence (Ex 535 nm / Em 590 nm) immediately and every 1 min for 15 mins.

  • Analysis: Calculate the slope of the linear phase (RFU/min).

Data Output Table:

ParameterCOX-1 (Constitutive)COX-2 (Inducible)Selectivity Ratio
Target IC50 > 50 µM (Desired)< 1 µM (Desired)COX-1/COX-2 > 50
Reference (Celecoxib) 15 µM0.04 µM375

Secondary Screening: Kinase Selectivity (Module 3)

Hypothesis: The 5-amino group can act as a hinge binder in the ATP pocket of p38 MAPK, a key driver of cytokine production.

Protocol 3.1: p38 MAPK HTRF (Homogeneous Time-Resolved Fluorescence) Assay
  • Mechanism: FRET between a Eu-labeled anti-phospho-substrate antibody and a d2-labeled acceptor. Inhibition prevents phosphorylation, reducing the FRET signal.

Workflow:

  • Reaction Mix: Mix p38

    
     enzyme (0.5 nM), Biotinylated-ATF2 substrate (50 nM), and ATP (100 µM, 
    
    
    
    apparent).
  • Dosing: Add Compound (10-point dose response).

  • Incubation: 60 mins at Room Temp.

  • Detection: Add Eu-Cryptate Antibody + XL665-Streptavidin.

  • Read: EnVision Plate Reader (Ratio 665/620 nm).

Safety & Off-Target Profiling (Module 4)

Critical Check: The 5-amino-isoxazole is a structural isostere of GABA. To avoid CNS side effects (sedation/seizures), you must screen for GABA-A binding.

Protocol 4.1: GABA-A Radioligand Displacement
  • Ligand: [3H]-Muscimol (Agonist site) or [3H]-Flunitrazepam (Benzodiazepine site).

  • Source: Rat Synaptic Membranes.

  • Threshold: If >50% displacement at 10 µM, the compound is a CNS active risk.

Protocol 4.2: Cytotoxicity (HepG2)
  • Method: CellTiter-Glo (ATP quantification).

  • Goal: Establish a Therapeutic Index (TI).

  • Pass Criteria: IC50 (Cytotoxicity) > 50 × IC50 (Target Potency).

Visualization of Screening Logic

The following diagram illustrates the decision matrix for this scaffold, distinguishing between "Hit," "Toxic," and "Inactive" classifications.

ScreeningWorkflow Start Compound: 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine Solubility Step 1: Solubility & Stability (Nephelometry / LC-MS) Start->Solubility Primary Step 2: Primary Target Screen (COX-2 or p38 MAPK) Solubility->Primary Soluble > 10µM Decision_Fail DISCARD (Insoluble or Inactive) Solubility->Decision_Fail Precipitates Hit_Check Is IC50 < 1 µM? Primary->Hit_Check Safety Step 3: Safety Profiling (HepG2 Tox + GABA Binding) Hit_Check->Safety Yes Hit_Check->Decision_Fail No Selectivity Step 4: Selectivity Index (COX-1 vs COX-2) Safety->Selectivity Safe (TI > 50) Decision_Tool TOOL COMPOUND (Potent but Toxic/Non-selective) Safety->Decision_Tool Toxic/GABA Binder Decision_Lead LEAD CANDIDATE (Potent, Selective, Non-Toxic) Selectivity->Decision_Lead Selective Selectivity->Decision_Tool Non-Selective

Caption: Logical flow for profiling the isoxazole scaffold. Green paths indicate progression to Lead status; yellow/grey paths indicate attrition or repurposing.

References

  • Isoxazole Scaffold Versatility: Pattanayak, P. et al. "5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα."[1] RSC Medicinal Chemistry, 2023.

  • Kinase Inhibition (p38/CK1): "Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors." Benchchem Application Guide.

  • Cardiac Myosin Activation: "Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin." Bioorganic & Medicinal Chemistry, 2020.[2][3]

  • Hsp90 Inhibition: "Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors."[4] Scientific Reports, 2020.

  • General Isoxazole Pharmacology: "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 2024.

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigation

The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing the oxazole scaffold, have emerged as a promising class of therapeutic candidates.[1] Oxazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including significant anticancer activity against various drug-susceptible and multi-drug-resistant cancer cell lines.[2][3] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization and induction of apoptosis to the targeting of key signaling molecules like STAT3 and protein kinases.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anticancer potential of a novel oxazole derivative, 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine . We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical investigative workflow. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.

Guiding Principle: A Multi-Faceted Approach to Anticancer Assessment

A thorough evaluation of a potential anticancer compound requires a multi-pronged approach. It is insufficient to merely determine if a compound is toxic to cancer cells. We must understand the nature of this toxicity, the cellular processes it disrupts, and the concentrations at which it is effective. Our investigation will, therefore, be structured around three fundamental questions:

  • Does the compound exhibit cytotoxicity? (Is it toxic to cancer cells?)

  • How does the compound induce cell death? (Does it trigger programmed cell death, i.e., apoptosis?)

  • Does the compound affect cell proliferation? (Does it interfere with the cell division cycle?)

Answering these questions provides a foundational understanding of the compound's biological activity and informs subsequent, more detailed mechanistic studies.

Experimental Workflow Overview

The assessment of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine follows a logical progression from broad screening to more specific mechanistic assays. This workflow ensures that resources are directed efficiently, building a comprehensive profile of the compound's activity.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Effect on Proliferation cluster_3 Phase 4: Data Synthesis start Compound Preparation (3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine) culture Cell Line Selection & Culture (e.g., MCF-7, A549, PC-3) start->culture cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Value culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI Staining) cytotoxicity->apoptosis If IC50 is promising cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cytotoxicity->cell_cycle If IC50 is promising flow_apoptosis Flow Cytometry Analysis apoptosis->flow_apoptosis analysis Integrated Data Analysis & Interpretation flow_apoptosis->analysis flow_cycle Flow Cytometry Analysis cell_cycle->flow_cycle flow_cycle->analysis conclusion Conclusion on Anticancer Potential analysis->conclusion

Caption: High-level experimental workflow for anticancer evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Scientific Rationale

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[8][9] Its principle is based on the enzymatic activity of mitochondrial succinate dehydrogenase in viable, metabolically active cells. This enzyme reduces the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compound.[9] This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[8]

Detailed Step-by-Step Protocol
  • Cell Seeding:

    • Select appropriate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC-3 for prostate) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[8][10]

    • Trypsinize and count the cells. Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Essential Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Etoposide) at its known IC₅₀ concentration.[10]

      • Blank: Medium only (no cells).

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation

Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines.

CompoundCell LineIC₅₀ (µM) after 48hSelectivity Index (SI)*
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amineMCF-712.58.2
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amineA54925.84.0
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-aminePC-318.45.6
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amineHEK293102.7N/A
Doxorubicin (Positive Control)MCF-70.815.1

*Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.[9]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Scientific Rationale

Once cytotoxicity is established, it is critical to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[11] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Principle: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[13] Annexin V , a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[11] It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

apoptosis_principle cluster_quadrants Flow Cytometry Quadrants cluster_cells Cell States q_plot Q2 (Necrotic) Annexin V+ / PI+ Q1 (Late Apoptotic) Annexin V+ / PI+ Q3 (Viable) Annexin V- / PI- Q4 (Early Apoptotic) Annexin V+ / PI- viable Viable Cell PS Inside Membrane Intact viable->q_plot:Q3 No Staining early_apop Early Apoptotic PS Exposed Membrane Intact early_apop->q_plot:Q4 Annexin V Stains late_apop Late Apoptotic / Necrotic PS Exposed Membrane Compromised late_apop->q_plot:Q1 Annexin V & PI Stain

Caption: Principle of Annexin V / PI apoptosis detection.

Detailed Step-by-Step Protocol
  • Cell Treatment:

    • Seed 1 × 10⁶ cells in a T25 flask or 6-well plate.[12]

    • After 24 hours, treat the cells with 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Include vehicle (DMSO) and untreated controls. A positive control like Etoposide is also recommended.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[13]

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected.

    • Centrifuge the cell suspension at ~500 × g for 5 minutes.[12] Discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). Note: Volumes may vary based on the manufacturer's kit.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.[12]

  • Flow Cytometry:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

    • Collect data for at least 10,000 events per sample.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[13]

Data Presentation

Quantify the percentage of cells in each quadrant and present the data in a table.

Treatment (48h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Untreated Control95.12.51.41.0
Vehicle Control (DMSO)94.52.81.61.1
Compound (IC₅₀)45.335.215.54.0
Compound (2x IC₅₀)15.848.130.25.9
Etoposide (Positive Control)30.240.525.34.0

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale

Dysregulation of the cell cycle is a hallmark of cancer.[15] Many effective anticancer drugs function by inducing cell cycle arrest, preventing cancer cells from proliferating. This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N). Cells in the S phase (DNA synthesis) have an intermediate amount of DNA. Flow cytometry measures the fluorescence of individual cells, allowing for the creation of a histogram that reveals the cell cycle distribution.[16] Treatment with an RNase is essential as PI also binds to RNA, which would otherwise interfere with accurate DNA content measurement.

cell_cycle_principle cluster_cycle Cell Cycle Phases cluster_histo Resulting Histogram G1 G0/G1 Phase (2N DNA) S S Phase (Synthesis) (2N -> 4N DNA) G1->S histogram G0/G1 Peak S Phase G2/M Peak PI Fluorescence Intensity (DNA Content) G1->histogram:w Lower Intensity G2M G2/M Phase (4N DNA) S->G2M S->histogram:w Intermediate G2M->G1 G2M->histogram:w Higher Intensity

Caption: Principle of cell cycle analysis using PI staining.

Detailed Step-by-Step Protocol
  • Cell Treatment and Harvesting:

    • Seed and treat cells as described in the apoptosis assay (Protocol 2).

    • Harvest both floating and adherent cells and wash once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet (approx. 1 × 10⁶ cells) in 200 µL of cold PBS.[17]

    • While gently vortexing, add 2 mL of ice-cold 70% ethanol drop-wise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[17]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at ~800 × g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing:

      • 50 µg/mL Propidium Iodide

      • 100 µg/mL RNase A

      • 0.1% Triton X-100 in PBS

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples using a flow cytometer, detecting PI fluorescence in the appropriate channel (e.g., PE or PerCP).

    • Collect data for at least 10,000 events.

    • Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases from the DNA content histogram.

Data Presentation

Present the percentage of cells in each phase of the cell cycle in a summary table.

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control60.525.314.2
Vehicle Control (DMSO)59.826.114.1
Compound (IC₅₀)35.215.549.3
Compound (2x IC₅₀)20.110.369.6
Nocodazole (Positive G2/M Control)18.511.769.8

This hypothetical data suggests the compound induces G2/M phase arrest.

Follow-Up Mechanistic Studies: Western Blotting

Should the initial assays indicate potent and specific activity (e.g., apoptosis induction and cell cycle arrest), further investigation into the molecular mechanism is warranted. Western blotting is a powerful technique to analyze the expression levels of specific proteins.[18][19]

  • Rationale: Based on the known targets of oxazole derivatives, researchers could use Western blotting to probe for changes in key regulatory proteins after treatment with 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.[2][4]

  • Potential Targets for Investigation:

    • Apoptosis Pathway: Cleaved Caspase-3 (an executioner caspase), Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).

    • Cell Cycle Regulation: Cyclin B1, CDK1 (key regulators of the G2/M transition), p21, p27 (cell cycle inhibitors).

    • Known Oxazole Targets: Tubulin (to check for effects on polymerization), phosphorylated STAT3 (p-STAT3).[5]

A detailed Western blotting protocol involves protein extraction, SDS-PAGE separation, transfer to a membrane, and probing with specific primary and secondary antibodies.[20][21][22]

Conclusion

This guide provides a structured, rationale-driven framework for the initial evaluation of the anticancer properties of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. By systematically assessing cytotoxicity, the mode of cell death, and effects on the cell cycle, researchers can build a robust data package. Positive and reproducible results from these core assays would provide a strong foundation for advancing this promising compound into more complex preclinical studies.

References

  • Lakshmanan, I., & Batra, S. K. (2013). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 3(6), e374. Available at: [Link].

  • Telford, W. G. (2017). "Assaying cell cycle status using flow cytometry." Current Protocols in Cytometry, 81, 7.5.1-7.5.29. Available at: [Link].

  • ResearchGate. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." ResearchGate. Available at: [Link].

  • Wang, H., & Chen, G. P. (2013). "Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers." Bio-protocol, 3(21), e932. Available at: [Link].

  • Kaur, R., et al. (2021). "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-cancer agents in medicinal chemistry, 21(14), 1806–1836. Available at: [Link].

  • DeNovix. "Apoptosis Assay Protocol | Technical Note 244." DeNovix. Available at: [Link].

  • Assay Genie. "Flow Cytometry Protocol | 10 Hints & Tips." Assay Genie. Available at: [Link].

  • Bentham Science. "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Bentham Science. Available at: [Link].

  • Bio-protocol. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol. Available at: [Link].

  • Kaur, R., et al. (2022). "Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies." Anti-Cancer Agents in Medicinal Chemistry, 22(11), 2059-2089. Available at: [Link].

  • Wang, Q. (2024). "Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health." Journal of Cell and Molecular Pharmacology, 8, 238. Available at: [Link].

  • Yan, X., et al. (2020). "Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity." Current Topics in Medicinal Chemistry, 20(21), 1916-1937. Available at: [Link].

  • BMG Labtech. "Cytotoxicity assays – what your cells don't like." BMG Labtech. Available at: [Link].

  • Biocompare. "Cell Cycle Analysis with Flow Cytometry." Biocompare. Available at: [Link].

  • Patil, S. A., et al. (2025). "Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights." Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link].

  • Rangaswamy, S., et al. (2024). "Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives." Chemistry & biodiversity, 21(1), e202301306. Available at: [Link].

  • Biologi. "Standart Operating Procedure Apoptosis assay with Annexin V - PI." Biologi. Available at: [Link].

  • Semantic Scholar. "Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole‐Incorporated Naphthyridine Derivatives." Semantic Scholar. Available at: [Link].

  • Ain, Q. (2023). "Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells." Medium. Available at: [Link].

  • Biointerface Research in Applied Chemistry. "Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles." Biointerface Research in Applied Chemistry. Available at: [Link].

  • ResearchGate. "(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay." ResearchGate. Available at: [Link].

  • International Journal of Pharmaceutical Research and Applications. "In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay." IJPRA. Available at: [Link].

  • StatPearls. "Western Blot: Principles, Procedures, and Clinical Applications." NCBI. Available at: [Link].

  • MDPI. "Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles." MDPI. Available at: [Link].

  • Molecules. "Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][12][16][23]tetrazine-8-carboxylates and -carboxamides." MDPI. Available at: [Link].

  • Cardiff University. "Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA." Cardiff University. Available at: [Link].

  • ACS Omega. "Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations." ACS Publications. Available at: [Link].

  • Journal of Chemistry. "Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues." Hindawi. Available at: [Link].

  • Molecules. "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research." MDPI. Available at: [Link].

  • Journal of University of Babylon for Pure and Applied Sciences. "Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes." Journal of University of Babylon. Available at: [Link].

Sources

Application Note: Standardized Protocols for In Vitro Antimicrobial Susceptibility Testing of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating urgent research into novel antimicrobial compounds.[1] Heterocyclic compounds, particularly those containing oxazole or isoxazole rings, are a significant focus in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5][6] The isoxazole scaffold, an azole with an oxygen atom adjacent to nitrogen, is present in several natural products and clinically approved drugs, valued for its ability to engage with various biological targets.[5][6][7]

This application note provides a comprehensive guide for researchers and drug development professionals to evaluate the in vitro antimicrobial potential of the novel compound 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine . The protocols herein are grounded in the standardized methodologies of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust, reproducible, and universally comparable results.[8][9][10][11] We will detail three fundamental assays:

  • Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC).

  • Disk Diffusion (Kirby-Bauer Test) for initial susceptibility screening.

  • Subculture Analysis for determining the Minimum Bactericidal Concentration (MBC).

By following these protocols, researchers can accurately quantify the compound's potency and determine its mode of action (bacteriostatic vs. bactericidal), which are critical first steps in the drug discovery pipeline.[12][13]

Scientific Rationale: Selecting the Right Assays

A multi-assay approach provides a comprehensive preliminary profile of a novel compound's antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the cornerstone of susceptibility testing.[14] It quantifies the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][12] The broth microdilution method is a highly standardized, high-throughput technique that yields a precise numerical value (e.g., in µg/mL), which is essential for comparing the potency of different compounds.[9][13]

  • Minimum Bactericidal Concentration (MBC): While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[7][12] The MBC test is a direct follow-up to the MIC assay, determining the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[15][16] This distinction is crucial for therapeutic development, as bactericidal agents are often preferred for severe infections.

  • Disk Diffusion: The disk diffusion method is a widely used qualitative or semi-quantitative test for its simplicity, low cost, and speed.[17] It involves placing a compound-impregnated disk on an agar plate swabbed with a microorganism.[18] The diffusion of the compound creates a concentration gradient, resulting in a zone of inhibition where bacterial growth is prevented.[19] The size of this zone gives a general indication of the organism's susceptibility to the compound.[17]

Quantitative Data Summary

Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting MIC and MBC data. Researchers should populate a similar table with their experimental findings.

Table 1: Hypothetical Antimicrobial Activity of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Test Microorganism Strain ID Gram Stain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213 Gram-positive 8 16 Bactericidal (≤4)
Enterococcus faecalis ATCC 29212 Gram-positive 16 >128 Tolerant (>4)
Escherichia coli ATCC 25922 Gram-negative 32 64 Bactericidal (≤4)
Pseudomonas aeruginosa ATCC 27853 Gram-negative >128 >128 Resistant

| Candida albicans | ATCC 90028 | Fungi (Yeast) | 64 | >128 | Fungistatic |

Note: The MBC/MIC ratio is a common metric used to classify antimicrobial agents. A ratio of ≤4 is typically considered bactericidal, while a ratio >4 suggests bacteriostatic activity or tolerance.

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step methodologies for the key antimicrobial assays.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a quantitative method to determine the lowest concentration of the test compound that inhibits visible microbial growth.[14][20]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration where no growth is observed.[8]

Materials and Reagents:

  • 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[21]

  • RPMI 1640 Medium (for fungi)[22]

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial/Fungal Strains (e.g., ATCC quality control strains)[23]

  • Tryptic Soy Agar (TSA) or other appropriate solid media

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in sterile DMSO. A typical starting concentration is 1280 µg/mL.

    • Expert Insight: DMSO is a common solvent, but its concentration in the final well should not exceed 1-2% to avoid antimicrobial effects from the solvent itself. A solvent toxicity control is mandatory.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]

    • Within 15 minutes of standardization, dilute this suspension in the appropriate broth (CAMHB or RPMI 1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[8][20]

  • Plate Setup and Serial Dilution:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of the compound at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).

    • Add 100 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process across to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).

    • Well 11 serves as the Growth Control (inoculum, no compound).

    • Well 12 serves as the Sterility Control (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the final standardized inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or as specified by CLSI/EUCAST guidelines for specific organisms.[8][11]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (a button of growth at the bottom of the U-well).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[24] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines if the test compound is cidal or static by subculturing from the clear wells of the MIC plate.

Principle: An aliquot from each well of the MIC assay that showed no visible growth is transferred to a fresh, antibiotic-free agar plate. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[15][16]

Step-by-Step Procedure:

  • Subculturing:

    • Using the results from the MIC plate (Protocol 4.1), select all the wells that show no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Mix the contents of each clear well thoroughly.

    • Aseptically transfer a fixed volume (typically 10-100 µL) from each clear well onto a corresponding section of a fresh TSA plate.

    • Also plate the growth control well (after appropriate dilution) to confirm the initial inoculum count.

  • Incubation:

    • Incubate the TSA plate at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • Following incubation, count the number of colonies (CFUs) on each section of the agar plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% kill (e.g., if the initial inoculum was 5x10⁵ CFU/mL and 100 µL was plated, a 99.9% kill would mean ≤50 colonies).[15]

Diagram 1: MIC and MBC Determination Workflow

Caption: Workflow for determining MIC and subsequent MBC.

Protocol 3: Disk Diffusion (Kirby-Bauer) Assay

This protocol provides a qualitative assessment of antimicrobial susceptibility.

Principle: A paper disk impregnated with a known amount of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disk.[18][19]

Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile blank paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Calipers or ruler for measuring zones

Step-by-Step Procedure:

  • Disk Preparation:

    • Aseptically apply a precise volume (e.g., 10 µL) of the test compound solution onto a sterile blank paper disk to achieve a specific load (e.g., 30 µ g/disk ).

    • Allow the disks to dry completely in a sterile environment before application.

  • Inoculum Preparation:

    • Prepare a standardized inoculum matching a 0.5 McFarland standard as described in Protocol 4.1, Step 2.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate uniformly in three directions (rotating the plate 60° each time) to ensure confluent growth.[18]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[19]

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.[18] Disks should be spaced at least 24 mm apart from center to center.

    • Within 15 minutes of applying the disks, invert the plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.[19]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (in mm) using calipers or a ruler.

    • The size of the zone correlates with the susceptibility of the organism to the compound. While standardized interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter can be used for comparative screening against known antibiotics or other novel compounds.

Diagram 2: Disk Diffusion Assay Workflow

Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion assay.

References

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations (MIS). Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Retrieved from [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Retrieved from [Link]

  • Bio-protocol. (2024). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. Retrieved from [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. GARDP Revive. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). Lab Six: Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]

  • JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • Singh, R. K., et al. (2013). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. Retrieved from [Link]

  • Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Retrieved from [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Anila Kumari V S, et al. (2022). A brief review on isoxazole derivatives as antibacterial agents. International Journal of Research and Review. Retrieved from [Link]

  • Frontiers in Microbiology. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. Retrieved from [Link]

  • International Journal of Modern Pharmaceutical Research. (2023). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Retrieved from [Link]

  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Evaluation of Oxazole-2(3H)-thione and 2-Alkylsulfanyl-1,3-oxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Rizvi, S.A., et al. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. White Rose Research Online. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk Diffusion and Quality Control. EUCAST. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Retrieved from [Link]

  • ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl. Connect Journals. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. WJPR. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Retrieved from [Link]

  • Wnorowska, U., et al. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. International Journal of Molecular Sciences. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis and antimicrobial activity of some methyl (4- (benzo[d]oxazol-2-yl)phenyl) carbamodithioate. Retrieved from [Link]

Sources

Application Note: Anti-inflammatory Screening of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical framework for the anti-inflammatory screening of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine . This compound belongs to the 4-aryl-5-aminoisoxazole class, a privileged scaffold in medicinal chemistry known for bioisosteric similarity to Valdecoxib and Parecoxib.

The specific substitution of an o-tolyl (2-methylphenyl) group at the 4-position suggests a steric design intended to exploit the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) active site, potentially conferring selectivity over COX-1. This guide outlines a self-validating screening workflow, moving from enzymatic selectivity assays to functional cellular models (RAW 264.7 macrophages), ensuring robust data generation for drug discovery campaigns.

Compound Handling & Physicochemical Profile[1][2][3][4][5][6][7]

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation-induced false negatives.

PropertySpecification
IUPAC Name 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Core Scaffold 1,2-Oxazole (Isoxazole)
Molecular Weight ~188.23 g/mol
Predicted LogP 2.1 – 2.5 (Lipophilic)
Solubility Low in water; Soluble in DMSO (>10 mM) and Ethanol
Storage -20°C (Desiccated); Stock solutions stable for 1 month at -80°C

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve the powder in 100% anhydrous DMSO. Vortex for 1 minute.

  • Working Solution: Dilute the stock in serum-free culture media or assay buffer immediately prior to use.

    • Critical Check: Ensure final DMSO concentration in cell assays is < 0.1% to avoid solvent toxicity.

Screening Workflow Logic

The screening strategy is designed to filter false positives and establish a mechanism of action (MoA). The workflow proceeds from direct target engagement (Enzymatic) to complex cellular signaling (Functional).

ScreeningWorkflow Compound Compound Preparation (DMSO Stock) Enzymatic Phase 1: Enzymatic Assay (COX-1 vs COX-2) Determine IC50 & SI Compound->Enzymatic Primary Screen Cellular Phase 2: Cellular Assay (RAW 264.7 + LPS) Measure NO & PGE2 Enzymatic->Cellular If SI > 10 Viability Control: MTT Assay (Exclude Cytotoxicity) Cellular->Viability Parallel Run Hit Validated Hit (High Potency, Low Toxicity) Cellular->Hit If NO/PGE2 Reduced Viability->Hit If Cell Survival > 90%

Figure 1: The hierarchical screening workflow ensures that only potent, selective, and non-toxic candidates progress to late-stage development.

Phase 1: Enzymatic Selectivity Assay (COX-1/COX-2)

Objective: Determine the IC50 values for COX-1 and COX-2 to calculate the Selectivity Index (SI = IC50_COX1 / IC50_COX2). Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., Cayman Chemical Protocol).

Materials
  • Purified COX-1 (Ovine) and COX-2 (Human recombinant) enzymes.[1]

  • Heme cofactor.

  • Arachidonic Acid (Substrate).[2][3]

  • Colorimetric substrate (TMPD).[3]

  • Microplate reader (590 nm).

Protocol Steps
  • Reagent Prep: Prepare Assay Buffer (Tris-HCl, pH 8.0). Dilute Heme and enzymes on ice.

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to wells.[3]

    • Add 10 µL of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (Concentration range: 0.01 µM – 100 µM).

    • Add 10 µL of Enzyme (COX-1 or COX-2).[3]

    • Incubate for 10 minutes at 25°C. (Allows the inhibitor to bind the active site).

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to initiate the reaction.

  • Measurement:

    • Incubate for exactly 2 minutes.

    • Read absorbance at 590 nm.[3]

  • Analysis:

    • Calculate % Inhibition =

      
      
      
    • Plot log(concentration) vs. % inhibition to derive IC50.

Success Criteria: A promising candidate should show IC50(COX-2) < 1 µM and SI > 50.

Phase 2: Cellular Functional Screening (RAW 264.7)

Objective: Assess the compound's ability to permeate cell membranes and inhibit inflammatory mediators (NO and PGE2) in a physiological context. Model: RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).

Mechanism of Action Context

The isoxazole derivative targets the downstream effectors of the TLR4 signaling pathway.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2 COX-2 Enzyme (Inducible) NFkB->COX2 Upregulation iNOS iNOS Enzyme NFkB->iNOS PGE2 PGE2 (Inflammation) COX2->PGE2 NO Nitric Oxide (Oxidative Stress) iNOS->NO Isoxazole 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (Inhibitor) Isoxazole->COX2 Direct Inhibition Isoxazole->NO Indirect Reduction

Figure 2: The compound inhibits the catalytic activity of COX-2 and potentially suppresses iNOS expression via NF-κB modulation.

Protocol A: Nitric Oxide (Griess) Assay
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.
    
  • Treatment:

    • Replace media with serum-free DMEM containing the test compound (0.1 – 50 µM).

    • Pre-incubate for 1 hour.

    • Add LPS (Final concentration 1 µg/mL).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Quantification:

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark.

    • Read Absorbance at 540 nm.

    • Standard Curve: Use Sodium Nitrite (

      
      ) to quantify 
      
      
      
      of Nitrite.
Protocol B: PGE2 ELISA

Using the remaining supernatant from Protocol A:

  • Dilute supernatant 1:10 in assay buffer.

  • Apply to a PGE2 monoclonal ELISA plate (e.g., Cayman or R&D Systems).

  • Incubate with PGE2-Acetylcholinesterase tracer and Antiserum.

  • Develop with Ellman’s Reagent and read at 405-420 nm.

Phase 3: Cytotoxicity Control (MTT Assay)

Crucial Validation: Anti-inflammatory effects must not be confused with cell death.

  • Method: After removing supernatant in Phase 2, add 0.5 mg/mL MTT solution to the cells.

  • Incubation: 4 hours at 37°C (Formazan crystals form).

  • Solubilization: Remove media, add 150 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation: Cell Viability % = (Abs_Sample / Abs_Control) * 100.

    • Cut-off: Compounds reducing viability below 80% at effective doses are considered cytotoxic and failed hits.

Expected Results & Data Interpretation

ParameterDesired OutcomeInterpretation
COX-2 IC50 < 0.5 µMHigh Potency
Selectivity Index (SI) > 50Low GI side-effect potential (COX-1 sparing)
NO Inhibition Dose-dependent reductionSuccessful modulation of iNOS pathway
PGE2 Inhibition Correlates with COX-2 IC50Confirms cellular target engagement
Cell Viability > 90% at IC50Effect is pharmacological, not toxicological

Troubleshooting:

  • High background in ELISA: Ensure adequate washing steps; PGE2 is sticky.

  • Precipitation: If crystals are visible in the cell media, the concentration exceeds solubility limits. Reduce max concentration to 50 µM.

References

  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. PMC. Retrieved from [Link]

  • Abdelall, E. K., et al. (2016). Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors. ChEMBL. Retrieved from [Link]

Sources

The Synthetic Versatility of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine: A Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient construction of novel molecular entities. Among these, 5-aminoisoxazole scaffolds have emerged as valuable building blocks due to their inherent reactivity and the diverse biological activities of their derivatives. This guide provides a comprehensive overview of the synthesis and potential applications of a specific, yet broadly applicable intermediate: 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine .

This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and application notes to facilitate the use of this versatile chemical intermediate.

Introduction: The Strategic Value of 5-Aminoisoxazoles

The 5-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a precursor to a wide range of biologically active compounds.[1][2] The presence of a reactive amino group adjacent to the isoxazole ring's oxygen atom provides a unique electronic profile, enabling a variety of chemical transformations. These compounds can act as nucleophiles in acylation and alkylation reactions, and as building blocks in the construction of fused heterocyclic systems.[3][4] The specific substitution pattern of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, featuring a methyl group at the 3-position and an o-tolyl group at the 4-position, offers a combination of steric and electronic features that can be exploited to fine-tune the properties of downstream compounds.

Synthesis Protocol: A Two-Step Approach

Step 1: Synthesis of 2-(2-methylphenyl)-3-oxobutanenitrile

The precursor, 2-(2-methylphenyl)-3-oxobutanenitrile, can be synthesized via the acylation of 2-methylphenylacetonitrile with an acetylating agent. The use of a strong base is necessary to generate the requisite nucleophilic carbanion from the acetonitrile derivative.[7][8]

Reaction Scheme:

Step 1 Synthesis reactant1 2-Methylphenylacetonitrile reaction + reactant1->reaction reactant2 Acetyl Chloride reactant2->reaction base Sodium Ethoxide (NaOEt) base->reaction in THF product 2-(2-methylphenyl)-3-oxobutanenitrile reaction->product

Caption: Synthesis of the β-ketonitrile intermediate.

Protocol:

  • To a stirred solution of 2-methylphenylacetonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) at 10 °C, add sodium ethoxide (3 equivalents) portion-wise.

  • After stirring for 15 minutes, add acetyl chloride (2 equivalents) dropwise, maintaining the temperature at 10 °C.

  • Allow the reaction mixture to stir at 10 °C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, quench the reaction by the addition of water and adjust the pH to ~5 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(2-methylphenyl)-3-oxobutanenitrile.

Step 2: Cyclization to 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

The final step involves the cyclization of the β-ketonitrile with hydroxylamine. This reaction typically proceeds under basic conditions.[6]

Reaction Scheme:

Step 2 Synthesis reactant1 2-(2-methylphenyl)-3-oxobutanenitrile reaction + reactant1->reaction reactant2 Hydroxylamine Hydrochloride reactant2->reaction base Sodium Ethoxide (NaOEt) base->reaction in Ethanol, Reflux product 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine reaction->product

Caption: Cyclization to the target 5-aminoisoxazole.

Protocol:

  • To a solution of 2-(2-methylphenyl)-3-oxobutanenitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium ethoxide (1.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.

Characterization of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Thorough characterization of the synthesized intermediate is crucial for its use in subsequent reactions. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons on the isoxazole ring and the tolyl group, aromatic protons of the tolyl group, and the amine protons.
¹³C NMR Resonances for the carbons of the isoxazole ring, the tolyl group, and the methyl groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₂N₂O.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine, C=N and C=C stretching of the isoxazole and aromatic rings, and C-H stretching.
Melting Point A sharp melting point is indicative of high purity.

Application Notes: The Intermediate in Action

The 5-amino group of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is a versatile handle for the introduction of diverse functionalities and the construction of more complex molecular architectures.

N-Acylation and N-Sulfonylation

The primary amine can be readily acylated or sulfonylated using a variety of acyl chlorides, sulfonyl chlorides, or anhydrides under basic conditions to form the corresponding amides and sulfonamides.[3][4] These derivatives are of significant interest in drug discovery, as amides and sulfonamides are common pharmacophores.

Acylation_Sulfonylation start 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine product1 N-Acyl derivative start->product1 Pyridine or Et₃N product2 N-Sulfonyl derivative start->product2 Pyridine or Et₃N reagent1 R-COCl or (RCO)₂O reagent1->product1 reagent2 R-SO₂Cl reagent2->product2

Caption: N-functionalization of the 5-aminoisoxazole.

General Protocol for N-Acylation:

  • Dissolve 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (1 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent.

  • Purify the product by chromatography or recrystallization.

N-Alkylation

The amino group can also undergo N-alkylation with alkyl halides. However, care must be taken to control the degree of alkylation, as over-alkylation to form secondary and tertiary amines is possible.[3]

General Protocol for N-Alkylation:

  • To a solution of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (1 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) and heat the reaction mixture as needed.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent.

  • Purify the product by standard methods.

Synthesis of Fused Heterocyclic Systems

5-Aminoisoxazoles are excellent precursors for the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-b]pyridines and other related scaffolds.[9][10] These reactions often involve condensation with 1,3-dicarbonyl compounds or their equivalents.

Fused_Heterocycles start 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine product Fused Heterocyclic System (e.g., Isoxazolo[5,4-b]pyridine) start->product Condensation reagent 1,3-Dicarbonyl Compound reagent->product

Sources

Application Note: Strategic Derivatization of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine for SAR Profiling

[1]

Executive Summary & Chemical Assessment

This guide details the derivatization protocols for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (referred to herein as Core-5A ).[1] This scaffold is a privileged structure in medicinal chemistry, sharing electronic and steric features with COX-2 inhibitors (e.g., Valdecoxib) and various kinase inhibitors.

Structural Analysis & Reactivity Profile

Core-5A presents unique challenges and opportunities for Structure-Activity Relationship (SAR) studies:

  • Electronic Environment: The 5-amino group is attached to an electron-withdrawing isoxazole core.[1] Unlike a standard aniline (

    
    ), the 5-aminoisoxazole amine is significantly less basic (
    
    
    ).[1] This reduces its nucleophilicity, requiring activated electrophiles for derivatization.
  • Steric Constraint (The "Ortho Effect"): The 4-(2-methylphenyl) moiety introduces an ortho-tolyl clash.[1] The methyl group at the ortho position of the phenyl ring forces the phenyl ring to rotate out of planarity with the isoxazole core to minimize steric strain with the C3-methyl and C5-amine.[1]

    • Implication: This twist creates a "chiral axis" like environment (atropisomerism potential, though likely low barrier) and shields the 5-amine from bulky electrophiles.

  • Ambident Nucleophilicity: While the exocyclic 5-amine is the primary target, the ring nitrogen (N2) possesses nucleophilic character. Under strongly basic conditions (e.g., NaH), alkylation may occur at N2, leading to inactive byproducts.

Strategic Derivatization Pathways

To map the biological activity of Core-5A , we prioritize three chemical transformations that alter hydrogen bond donor/acceptor (HBD/HBA) profiles and lipophilicity (

Pathway Visualization

The following diagram outlines the decision tree for derivatizing Core-5A , highlighting critical reaction nodes and risk factors.

GCoreCore-5A(Starting Material)AmideAmide Coupling(Acylation)Core->AmidePathway ASulfonSulfonylation(Bioisostere)Core->SulfonPathway BUreaUrea Formation(H-Bond Tuning)Core->UreaPathway CRisk_N2RISK: N2-Alkylation(Avoid NaH)Core->Risk_N2Strong BaseRisk_RingRISK: Ring Opening(Avoid Hydrazine/Strong Base)Core->Risk_RingReductive Cond.R_AcidR-COCl / Pyridine(High Yield)Amide->R_AcidR_CouplingR-COOH + HATU(For Complex R)Amide->R_CouplingR_SulfonylR-SO2Cl / DMAP(Watch Bis-sulfonylation)Sulfon->R_SulfonylR_IsoR-NCO / THF(Cleanest Reaction)Urea->R_Iso

Figure 1: Strategic reaction landscape for 5-aminoisoxazole derivatization. Note the specific avoidance of strong bases to prevent N2-alkylation.

Detailed Experimental Protocols

Protocol A: Amide Library Generation (Acylation)

Objective: Synthesize a library of amides to probe steric tolerance in the binding pocket. Challenge: The low nucleophilicity of the amine requires activation. Standard EDC/NHS coupling often fails.

Reagents:

  • Core-5A (1.0 equiv)[1]

  • Acid Chloride (R-COCl) (1.2 equiv) OR Carboxylic Acid + HATU (1.2 equiv)[1]

  • Base: Pyridine (Solvent/Base) or DIPEA (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) - Crucial for sterically hindered amines.[1]

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL vial, dissolve Core-5A (0.5 mmol, 115 mg) in dry DCM (5 mL).

  • Base Addition: Add Pyridine (2.0 equiv, 80 µL). If using acid chlorides, pyridine acts as an acid scavenger and nucleophilic catalyst.

  • Activation (If using Acid): If starting from carboxylic acid, pre-activate the acid with HATU and DIPEA in DMF for 15 minutes before adding the amine.

  • Addition: Cool the solution to 0°C. Dropwise add the Acid Chloride (0.6 mmol).

    • Note: The ortho-methyl group on the phenyl ring creates a "pocket."[1] bulky acid chlorides (e.g., tert-butyl) may require heating to 40°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LCMS.

    • Endpoint: Disappearance of m/z ~231 (Core-5A) and appearance of product mass.

  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove pyridine), then Sat. NaHCO3, then Brine. Dry over Na2SO4.

Protocol B: Sulfonamide Synthesis

Objective: Introduce a sulfonamide moiety, a classic bioisostere for amides with different H-bonding geometry (tetrahedral vs. planar).

Reagents:

  • Core-5A (1.0 equiv)[1]

  • Sulfonyl Chloride (R-SO2Cl) (1.1 equiv)[1]

  • Base: Pyridine (excess, used as solvent)

  • Solvent: Pyridine (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve Core-5A (0.5 mmol) in anhydrous Pyridine (3 mL).

    • Why Pyridine? It is the only solvent/base system that reliably drives this reaction for electron-poor isoxazole amines without causing bis-sulfonylation (formation of R-N(SO2R')2).[1]

  • Addition: Add the Sulfonyl Chloride (0.55 mmol) at 0°C.

  • Thermal Cycle: Stir at RT for 2 hours. If conversion is <50% (checked by TLC), heat to 50°C.

    • Warning: Do not exceed 80°C. High heat can degrade the isoxazole ring via Boulton-Katritzky rearrangement mechanisms in the presence of nucleophiles.[1]

  • Quench: Pour reaction mixture into 10 mL of 1M HCl (ice cold). The product usually precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from EtOH/Water if necessary.

Protocol C: Urea Synthesis (Carbamates/Ureas)

Objective: Access the urea linker (-NH-CO-NH-) to pick up additional H-bond interactions in the receptor.[1]

Reagents:

  • Core-5A (1.0 equiv)[1]

  • Isocyanate (R-NCO) (1.1 equiv)[1]

  • Solvent: THF (Tetrahydrofuran) or Toluene

  • Catalyst: None usually required; add TEA if reaction is sluggish.

Step-by-Step Methodology:

  • Setup: Dissolve Core-5A (0.5 mmol) in dry THF (4 mL).

  • Addition: Add Isocyanate (0.55 mmol) dropwise at RT.

  • Observation: A precipitate often forms within 1 hour (the urea product is often less soluble than reagents).

  • Optimization: If no precipitate forms after 4 hours, heat to 60°C in a sealed vial.

  • Isolation: Filter the precipitate and wash with cold Et2O. This is often analytically pure.

Purification & Quality Control Logic

The following workflow ensures the integrity of the SAR data generated. Self-validating steps are built into the purification process.[1]

WorkupRxnCrude Reaction MixTLCTLC/LCMS CheckRxn->TLCDecisionConversion > 90%?TLC->DecisionDecision->RxnNo (Add Catalyst/Heat)AcidWash1N HCl Wash(Remove Pyridine/Amine)Decision->AcidWashYesBaseWashSat. NaHCO3 Wash(Remove Acids)AcidWash->BaseWashRecrystRecrystallization(EtOH/H2O)BaseWash->RecrystSolid PrecipitateColumnFlash Column(Hex/EtOAc)BaseWash->ColumnOily ResidueFinalFinal Compound(>95% Purity)Recryst->FinalColumn->Final

Figure 2: Purification logic flow.[1] The acidic wash is critical for removing unreacted Core-5A and pyridine.[1]

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (Amide) Low nucleophilicity of 5-amine.[1]Switch from EDC coupling to Acid Chloride. Add 0.1 eq DMAP.
Bis-Sulfonylation Excess Sulfonyl Chloride or too basic.[1]Reduce R-SO2Cl to 0.95 equiv. Use Pyridine as solvent (buffers pH).
Ring Cleavage Reaction temp > 100°C or strong reduction.Keep temp < 80°C. Avoid hydrazine or Raney Nickel.
N2-Alkylation Use of NaH or K2CO3 in DMF.[1]STOP. Use non-nucleophilic organic bases (DIPEA, Pyridine).
Insoluble Product Urea formation creates rigid lattice.Filter solid directly. Do not attempt aqueous workup.

References

  • Reactivity of 5-Aminoisoxazoles

    • Liu, Y., et al. "Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion."[2] The Journal of Organic Chemistry, 2019, 84(5), 2676–2688.

    • [2]

  • Isoxazole Synthesis & Properties

    • Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005, 9(10), 925-958.
  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631.
  • Isoxazole Bioisosteres in Drug Design

    • Zhu, J., et al.[3] "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry, 2018, 26(12), 3065-3075.[3]

    • [3]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Aryl-3-Methylisoxazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aryl-3-methylisoxazol-5-amines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to the Synthesis

The 4-aryl-3-methylisoxazol-5-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1] Its synthesis, while achievable through several routes, can present challenges related to yield, purity, and regioselectivity. The most common and effective methods involve the cyclization of a β-ketonitrile precursor with hydroxylamine or multicomponent reactions. This guide will focus on troubleshooting these prevalent synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-aryl-3-methylisoxazol-5-amines?

A1: The two most widely employed methods are:

  • Cyclization of α-Aryl-α-cyanoacetones: This involves the reaction of an appropriately substituted α-aryl-α-cyanoacetone (a type of β-ketonitrile) with hydroxylamine. The reaction's regioselectivity is a critical aspect, with reaction conditions such as pH and temperature playing a pivotal role in favoring the desired 5-amino isomer.[2]

  • Multicomponent Reactions (MCRs): These one-pot procedures typically involve the condensation of an aromatic aldehyde, a nitrile-containing active methylene compound (like malononitrile or cyanoacetamide), and hydroxylamine hydrochloride.[3] These methods are often favored for their efficiency and atom economy.

Q2: How does pH influence the regioselectivity of the cyclization reaction?

A2: The pH of the reaction medium is a critical determinant of the final product's isomeric purity. In the synthesis of amino-isoxazoles from β-ketonitriles, hydroxylamine can react with either the ketone or the nitrile functionality. Generally, at a pH greater than 8, hydroxylamine preferentially attacks the ketone, leading to the formation of 5-aminoisoxazoles.[2] Conversely, under more neutral or slightly acidic conditions (pH 7-8), the reaction tends to favor attack at the nitrile group, resulting in the 3-aminoisoxazole isomer. Therefore, careful control of pH is essential for the selective synthesis of the desired 5-amino regioisomer.

Q3: What is the role of temperature in the synthesis?

A3: Temperature control is crucial for both reaction rate and selectivity. For the cyclization of β-ketonitriles, higher temperatures (e.g., 100 °C) in conjunction with a basic pH are often used to drive the formation of the 5-aminoisoxazole.[2] In multicomponent reactions, the optimal temperature can vary depending on the specific substrates and catalyst used, but it is a key parameter to optimize for maximizing yield and minimizing side reactions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 4-aryl-3-methylisoxazol-5-amines, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incorrect pH: The pH may not be optimal for the desired cyclization pathway.1. Verify and Adjust pH: Carefully monitor and control the pH of the reaction mixture. For the synthesis of 5-aminoisoxazoles from β-ketonitriles, maintain a pH > 8.[2] Consider using a robust buffering system.
2. Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.2. Optimize Temperature: Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the optimal condition for your specific substrates.
3. Poor Quality Starting Materials: Impurities in the aryl aldehyde, β-ketonitrile, or hydroxylamine can inhibit the reaction.3. Purify Starting Materials: Ensure the purity of all reactants. Recrystallize or distill starting materials if necessary.
4. Inefficient Catalyst (for MCRs): The chosen catalyst may not be effective for the specific substrates.4. Screen Catalysts: If employing a multicomponent reaction, consider screening different catalysts (e.g., Lewis acids like ceric ammonium sulfate, or bases).[3]
Formation of Isomeric Byproducts (e.g., 3-aminoisoxazole) 1. Incorrect pH: As discussed, pH is a major determinant of regioselectivity.1. Strict pH Control: Maintain a consistently basic pH ( > 8) throughout the reaction to favor the formation of the 5-aminoisoxazole.[2]
2. Steric Hindrance: The substituents on the aryl ring or the β-ketonitrile may influence the site of hydroxylamine attack.2. Modify Reaction Conditions: Experiment with different solvents and temperatures, as these can sometimes influence the regiochemical outcome.
Formation of Furoxan Byproducts 1. Dimerization of Nitrile Oxide Intermediates: In some synthetic pathways, particularly those involving in situ generation of nitrile oxides, dimerization can occur.1. Control Nitrile Oxide Concentration: If applicable to your synthetic route, generate the nitrile oxide in situ in the presence of the other reactant to ensure it is consumed before it can dimerize. Slow addition of the nitrile oxide precursor can also be beneficial.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and any isomeric byproducts or starting materials may have very similar polarities, making chromatographic separation challenging.1. Optimize Chromatography: Screen a variety of solvent systems for thin-layer chromatography (TLC) to achieve better separation. Consider using a different stationary phase (e.g., alumina) or employing techniques like preparative HPLC.
2. Product Instability: The isoxazole ring can be sensitive to strongly acidic or basic conditions during workup and purification.[4]2. Milder Workup: Use a mild workup procedure, avoiding strong acids or bases. If the product is sensitive to silica gel, consider using a neutral or basic alumina for chromatography.

Experimental Protocols

Protocol 1: Synthesis from α-Aryl-α-cyanoacetone and Hydroxylamine

This protocol is adapted from the general principles of 5-aminoisoxazole synthesis.[2]

  • Dissolve the β-ketonitrile: In a round-bottom flask, dissolve the α-aryl-α-cyanoacetone (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.

  • Adjust pH: While stirring, add a base (e.g., sodium hydroxide or sodium ethoxide) portion-wise until the pH of the mixture is greater than 8.

  • Heat the Reaction: Heat the reaction mixture to reflux (or a pre-determined optimal temperature) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: One-Pot Multicomponent Synthesis

This protocol is based on MCRs for the synthesis of related 5-aminoisoxazoles.[3]

  • Combine Reactants: In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), malononitrile (1 equivalent), and hydroxylamine hydrochloride (1 equivalent) in a suitable solvent (e.g., isopropyl alcohol).

  • Add Catalyst: Add a catalytic amount of a Lewis acid, such as ceric ammonium sulfate (e.g., 2 mmol).[3]

  • Heat the Reaction: Stir the reaction mixture vigorously at reflux for the required time (typically several hours), monitoring the progress by TLC.

  • Workup: After completion, pour the reaction mixture into cold water and neutralize with a solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Workflow

To better understand the experimental process, the following diagram outlines the key stages in the synthesis and optimization of 4-aryl-3-methylisoxazol-5-amines.

G cluster_0 Synthesis Pathway Selection cluster_1 Reaction Setup & Execution cluster_2 Workup & Purification cluster_3 Analysis & Troubleshooting A Route 1: β-Ketonitrile Cyclization C Reactant Purification A->C B Route 2: Multicomponent Reaction B->C D Solvent & Catalyst Selection C->D E Controlled pH & Temperature D->E F Reaction Monitoring (TLC) E->F G Mild Aqueous Workup F->G H Extraction G->H I Chromatography / Recrystallization H->I J Yield & Purity Analysis (NMR, LC-MS) I->J K Identify Byproducts J->K L Return to Optimization K->L If necessary L->D

Caption: A generalized workflow for the synthesis and optimization of 4-aryl-3-methylisoxazol-5-amines.

Mechanistic Insights

The formation of the 5-aminoisoxazole ring from a β-ketonitrile and hydroxylamine under basic conditions proceeds through a series of well-defined steps.

G A β-Ketonitrile + Hydroxylamine B O-Nucleophilic attack on Ketone A->B pH > 8 C Oxime Intermediate B->C D Intramolecular Cyclization (N-attack on Nitrile) C->D E Cyclic Intermediate D->E F Tautomerization E->F G 4-Aryl-3-methylisoxazol-5-amine F->G

Caption: Plausible reaction mechanism for the formation of 5-aminoisoxazoles from β-ketonitriles.

This guide provides a comprehensive overview of the key parameters and potential challenges in the synthesis of 4-aryl-3-methylisoxazol-5-amines. By understanding the underlying chemical principles and systematically troubleshooting experimental issues, researchers can optimize their synthetic protocols to achieve high yields of pure product.

References

  • Rosen, W. E., & Drew, J. W. (1969). Process for preparing isoxazole compounds (U.S. Patent No. 3,468,900). U.S.
  • Lasri, J., Ounacer, M., & El-Ghayoury, A. (2008). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 13(5), 1037-1043.
  • Sharma, V., Kumar, P., & Pathak, D. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 104, 104236.
  • Bioorganic & Medicinal Chemistry. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Retrieved from [Link]

  • Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026).
  • RSC Publishing. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • Cieślak, M., Bąchor, R., & Błażewska, K. M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
  • Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Mykhailiuk, P. K. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(29), 24195-24204.
  • RSC Publishing. (n.d.). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • ResearchGate. (n.d.). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]

  • YMER. (2026). Environmentally benign Synthesis of novel 5-amino-isoxazole-4-carbonitriles by employing Glucose coupled Fe3O4(Glu.@Fe3O4) as an. Retrieved from [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from [Link]

  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • IUCr. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]

  • Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Retrieved from [Link]

  • Civilica. (2019). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylate Derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). SYNTHESIS OF 1-(4-ARYL-3-ARYLIMINO-5-IMMINO 1, 2, 4-THIADIALIDINE) PHENYL AMINO METHENAMIDES. Retrieved from [Link]

  • Taylor & Francis Online. (2024). An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]

  • Google Patents. (n.d.). CN1489577A - Cyanoacetamide derivatives and preparation methods thereof.

Sources

Technical Support Center: Purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.

Introduction: Understanding the Molecule and its Challenges

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a substituted isoxazole ring. Its purification can be complex due to several factors inherent to its structure:

  • Basicity of the Amino Group: The primary amine at the 5-position imparts basic properties to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during chromatography, resulting in peak tailing, poor separation, and even irreversible adsorption.[1]

  • Potential for Regioisomers: The synthesis of substituted isoxazoles can sometimes yield regioisomers, which often have very similar polarities, making their separation challenging.[2]

  • Byproducts and Impurities: The synthetic route to the target compound may involve various reagents and intermediates, leading to a range of potential impurities in the crude product. These can include unreacted starting materials, coupling reagents, and side-reaction products.

  • Crystallization Difficulties: The presence of the 2-methylphenyl group can introduce conformational flexibility, which may hinder the formation of a well-ordered crystal lattice, leading to difficulties in purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: My column chromatography on silica gel is giving very broad, tailing peaks for the product. What is causing this and how can I fix it?

A1: This is a classic issue when purifying basic compounds like your oxazol-5-amine on standard silica gel.[1] The acidic silanol groups on the silica surface strongly interact with the basic amine, causing the observed peak tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica. Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% (v/v).[2]

  • Use of Alternative Stationary Phases:

    • Amine-functionalized silica: This is an excellent option as it has a basic surface that minimizes interactions with basic analytes.[1]

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.[2]

    • Reverse-phase silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using a mobile phase like methanol/water or acetonitrile/water can be very effective.

Q2: I'm having trouble separating my desired product from a closely-eluting impurity. How can I improve the resolution?

A2: Improving the separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.

Strategies for Improved Resolution:

  • Solvent System Screening (TLC): Before scaling up to column chromatography, systematically screen a variety of solvent systems with different selectivities using Thin Layer Chromatography (TLC).[2] Try different combinations of solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol, chloroform/acetone).

  • Gradient Elution: A shallow gradient of the polar solvent can help to better resolve closely eluting compounds.

  • Column Parameters: Ensure you are not overloading the column. The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[3] Using a longer, narrower column can also improve resolution.

  • Alternative Techniques: For very difficult separations, consider preparative HPLC or Supercritical Fluid Chromatography (SFC), which often provide superior resolution.[2][4]

Q3: I'm trying to crystallize my product, but it keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated too quickly or when impurities are present that inhibit crystal formation.

Troubleshooting "Oiling Out":

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator.

  • Reduce Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Solvent System Modification: Try a different solvent or a co-solvent system (a "good" solvent for dissolving the compound and a "poor" solvent in which it is less soluble).

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

Q4: What are the likely impurities I should be looking for in my crude product?

A4: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of similar heterocyclic amines can include:

  • Unreacted Starting Materials: Such as the corresponding β-keto nitrile and hydroxylamine.

  • Reagents: For example, any coupling agents or bases used in the synthesis.

  • Byproducts: These can include dimers, polymers, or products from side reactions.

  • Regioisomers: Depending on the synthetic strategy, other isoxazole isomers may be formed.[2]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to troubleshooting common issues during the column chromatographic purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.

Sources

Technical Support Center: Synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working on or scaling up the synthesis of this and related 3,4-disubstituted 1,2-oxazol-5-amine scaffolds. Isoxazole derivatives are crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to address common challenges encountered during synthesis, ensuring a reliable and scalable process.

General Synthetic Strategy & Workflow

The most direct and widely adopted method for constructing the 3-methyl-4-aryl-1,2-oxazol-5-amine core involves the condensation of a β-ketonitrile with hydroxylamine. This approach is favored for its high atom economy and the ready availability of starting materials. The overall workflow is a two-step process starting from commercially available 2-methylbenzonitrile.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Purification A 2-Methylbenzonitrile D 2-(2-Methylbenzoyl)propanenitrile (β-Ketonitrile Precursor) A->D B Propionitrile B->D C Strong Base (e.g., NaH, LDA) C->D Claisen Condensation G 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (Final Product) D->G Cyclocondensation E Hydroxylamine Hydrochloride (NH2OH·HCl) E->G F Base (e.g., NaOAc, Pyridine) F->G H Crude Product I Column Chromatography or Recrystallization H->I J Pure Product >98% I->J

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for laboratory-scale synthesis.

Step 1: Synthesis of 2-(2-Methylbenzoyl)propanenitrile

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction. Many organic reactions are sensitive to atmospheric moisture and oxygen, which can lead to lower yields or side reactions.[3]

  • Reagent Addition: To the flask, add dry tetrahydrofuran (THF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Cool the suspension to 0°C in an ice bath.

  • Formation of Enolate: Slowly add propionitrile (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes.

  • Acylation: Add a solution of 2-methylbenzoyl chloride (1.0 equivalent) in dry THF dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile, which can often be used in the next step without further purification.

Step 2: Synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-(2-methylbenzoyl)propanenitrile (1.0 equivalent) in ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents) to the solution. The use of a mild base like sodium acetate liberates the free hydroxylamine in situ.[4]

  • Cyclization: Heat the mixture to reflux (approximately 78°C) and maintain for 6-12 hours. The reaction involves the condensation of the β-ketonitrile with hydroxylamine to form the isoxazole ring.[5][6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to afford the pure 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem ID Issue Potential Causes Recommended Solutions & Rationale
P-01 Low or No Yield of β-Ketonitrile (Step 1) 1. Inactive sodium hydride (hydrolyzed).2. Wet solvent (THF) or reagents.3. Incorrect stoichiometry.4. Reaction temperature too high during addition.1. Use fresh, unopened NaH or wash the dispersion with dry hexane to remove oil and surface oxides.2. Use freshly distilled, dry THF. Ensure all glassware is flame-dried. Moisture quenches the strong base.[3]3. Re-verify the molar calculations for all reagents.4. Maintain 0-10°C during addition to prevent side reactions like self-condensation of the nitrile.
P-02 Low or No Yield of Isoxazole (Step 2) 1. Incomplete conversion of the β-ketonitrile.2. Suboptimal pH for cyclization.3. Product decomposition under prolonged heating.1. Ensure the precursor from Step 1 is of sufficient purity. If necessary, purify it by chromatography before proceeding.2. The base (e.g., sodium acetate) is crucial. Too little base will not effectively neutralize the HCl from hydroxylamine hydrochloride. Too much strong base can cause undesired side reactions.3. Monitor the reaction closely by TLC. Once the starting material is consumed, begin the work-up process to avoid degradation.
P-03 Formation of a Regioisomer The reaction of an unsymmetrical β-dicarbonyl compound with hydroxylamine can potentially lead to two different isoxazole regioisomers.For this specific precursor, the β-ketonitrile, the reaction is highly regioselective, leading to the 5-amino isoxazole.[5] The amine attacks the ketone, and the oxime nitrogen attacks the nitrile. Confirm the structure using 2D NMR techniques (HMBC, NOESY) to verify connectivity.
P-04 Difficulty in Product Purification 1. Product is an oil and does not crystallize.2. Co-elution of impurities during chromatography.1. If crystallization fails, use column chromatography. If the product is still an oil, consider converting it to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle.2. Optimize the chromatography solvent system. Try a different solvent mixture (e.g., dichloromethane/methanol) or use a different stationary phase (e.g., alumina).
P-05 Scaling Up Issues (>10g scale) 1. Poor heat transfer in a large flask.2. Inefficient mixing.3. Exothermic reactions becoming difficult to control.1. Use a mechanical stirrer instead of a magnetic stir bar for better agitation.[3]2. Use a jacketed reactor for precise temperature control.3. For exothermic steps (e.g., quenching NaH, adding acyl chloride), ensure slow, controlled addition and efficient cooling. Consider a "reverse addition" where the reaction mixture is added to the quenching solution.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the isoxazole ring formation in Step 2?

A1: The formation of the 1,2-oxazol-5-amine ring from a β-ketonitrile and hydroxylamine is a classic cyclocondensation reaction. The process can be broken down into several key steps, as illustrated below.

G cluster_mech Mechanism of Isoxazole Formation A 1. Nucleophilic attack of NH2OH on the ketone carbonyl B 2. Proton transfer and formation of an oxime intermediate A->B C 3. Intramolecular attack of the oxime nitrogen onto the nitrile carbon B->C D 4. Tautomerization and protonation C->D E 5. Final cyclization and dehydration to yield the 5-amino isoxazole ring D->E

Caption: Key mechanistic steps in the cyclocondensation reaction.

First, the hydroxylamine acts as a nucleophile, attacking the electrophilic ketone carbonyl of the β-ketonitrile. This is followed by dehydration to form an oxime intermediate. The nucleophilic nitrogen of the oxime then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion. A series of proton transfers and tautomerization events leads to the stable aromatic 1,2-oxazol-5-amine product.

Q2: Are there alternative, "greener" methods for this synthesis?

A2: Yes, the field of green chemistry offers several improvements. Many modern protocols for isoxazole synthesis focus on reducing waste and energy consumption.[7][8]

  • Ultrasonic Irradiation: Using ultrasound can significantly accelerate the reaction, often leading to higher yields in shorter times and at lower temperatures.[9]

  • Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[2]

  • Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ethanol (as used in the protocol) is a key strategy. Some reactions have been successfully performed in aqueous media using catalysts like pyruvic acid.[9]

  • Catalysis: Using organocatalysts like L-valine can promote the reaction under mild, metal-free conditions.[10]

Q3: How should I properly characterize the final product to confirm its identity and purity?

A3: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the characteristic singlet for the methyl group on the isoxazole ring, aromatic protons corresponding to the 2-methylphenyl group, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Identify the quaternary carbons of the isoxazole ring (C3, C4, C5) and the carbons of the substituent groups. The chemical shifts of the ring carbons are diagnostic for confirming the structure.[5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and C=N/C=C stretching bands for the aromatic and isoxazole rings.

  • Purity Analysis: Use HPLC to determine the purity of the final compound, which should ideally be >98% for use in drug development applications.

Q4: Can this synthesis be performed as a one-pot reaction?

A4: While the two-step process described is robust and allows for purification of the intermediate, multi-component reactions (MCRs) are a powerful strategy for synthesizing isoxazoles in a single pot.[10][11] A one-pot synthesis of a related compound, 3-methyl-4-arylmethylene isoxazol-5(4H)-one, has been demonstrated by reacting an aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate.[9][12] Adapting this to your specific target would require significant development, but it holds the potential to improve efficiency by avoiding the isolation of intermediates, thus saving time and resources.

References

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Banu, H., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]

  • Walia, R., et al. (2011). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kaur, N., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Vekariya, R. H., et al. (2017). An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences. Available at: [Link]

  • Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Karami, K., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Knight, D. W., et al. (2010). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • Pathan, S. A., et al. (2023). Synthesis of isoxazoles and isoxazolines on gram‐scale. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Shitre, G. V., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. Available at: [Link]

  • Shitre, G. V., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ResearchGate. Available at: [Link]

  • Mondal, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Krátky, M., et al. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krátky, M., et al. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

  • de Oliveira, K. T., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. The information is based on established principles of organic chemistry and purification of related heterocyclic amines, as specific data for this compound is limited.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.

Issue 1: Low Purity After Initial Synthesis

Symptom: The crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate or multiple peaks in an HPLC chromatogram.

Probable Causes & Solutions:

  • Unreacted Starting Materials: The synthesis may not have gone to completion.

    • Solution: Monitor the reaction progress more closely using TLC or LC-MS to ensure all starting materials are consumed before workup. If necessary, increase the reaction time or temperature, or add a slight excess of one of the reagents.

  • Side Reactions: The formation of by-products is common in heterocyclic synthesis.

    • Solution: Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. A lower temperature may increase selectivity.

  • Inadequate Workup: The workup procedure may not be effectively removing all impurities.

    • Solution: Incorporate an acid-base extraction. Since the target compound is an amine, it can be protonated and extracted into an aqueous acid solution, leaving non-basic impurities in the organic layer. The amine can then be regenerated by basifying the aqueous layer and extracting it back into an organic solvent.[1]

Issue 2: Difficulty with Recrystallization

Symptom: The compound oils out, fails to crystallize, or the resulting crystals are of low purity.

Probable Causes & Solutions:

  • Incorrect Solvent Choice: The solubility profile of the compound in the chosen solvent is not ideal for recrystallization.

    • Solution: A systematic solvent screen is recommended. The ideal solvent will dissolve the compound when hot but have low solubility when cold. For aromatic amines, consider solvents like ethanol, toluene, or a mixed solvent system such as hexane/ethyl acetate or toluene/hexane.[2][3][4]

  • Presence of Oily Impurities: Even small amounts of certain impurities can inhibit crystallization.

    • Solution: First, attempt to remove these impurities by another method, such as a quick filtration through a plug of silica gel or by performing an acid-base extraction.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the growth of larger, purer crystals.[2]

Issue 3: Poor Separation in Column Chromatography

Symptom: The compound co-elutes with impurities, or significant tailing is observed on the TLC plate and during column chromatography.

Probable Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic amine group can interact strongly with the acidic silica gel, leading to poor separation and tailing.[5][6]

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will "neutralize" the acidic sites on the silica and improve the peak shape.[5][6]

    • Solution 2: Use an alternative stationary phase, such as alumina (basic or neutral) or amine-functionalized silica, which will have less interaction with the basic analyte.[6]

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimized for the separation.

    • Solution: Systematically screen different mobile phase systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, acetone, or dichloromethane.

Issue 4: Product Degradation During Purification

Symptom: The purity of the compound decreases after purification attempts, or new impurity spots appear on the TLC.

Probable Causes & Solutions:

  • Instability on Silica Gel: Prolonged exposure to acidic silica gel can cause degradation of some sensitive compounds.

    • Solution: Minimize the time the compound spends on the silica column by using flash chromatography with a slightly more polar solvent system to speed up elution. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Thermal Decomposition: The compound may be unstable at the boiling point of the recrystallization solvent.

    • Solution: Choose a lower-boiling solvent for recrystallization. If a high-boiling solvent is necessary, consider purification by column chromatography at room temperature.

  • Oxidation: Aromatic amines can be susceptible to air oxidation, which can be accelerated by light or trace metal impurities.

    • Solution: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in a dark, cool place, and consider adding an antioxidant if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthesis route for 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine and what are the likely impurities?

A common method for synthesizing 5-amino-1,2-oxazoles involves the cyclization of a β-ketonitrile with hydroxylamine. For the target molecule, a plausible route could start from 2-cyano-1-(2-methylphenyl)propan-1-one and hydroxylamine.

Plausible Synthesis and Potential Impurities

cluster_start Starting Materials cluster_reaction Synthesis cluster_product Crude Product cluster_impurities Potential Impurities A 2-cyano-1-(2-methylphenyl)propan-1-one C Cyclization Reaction A->C B Hydroxylamine (NH2OH) B->C D 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine C->D I1 Unreacted Starting Materials C->I1 I2 Isomeric Byproducts C->I2 I3 Solvent Residues D->I3

Caption: Plausible synthesis route and potential impurities.

Likely Impurities:

  • Unreacted 2-cyano-1-(2-methylphenyl)propan-1-one: This starting material may be present if the reaction does not go to completion.

  • Unreacted Hydroxylamine: Being a small, polar molecule, it is often removed during aqueous workup.

  • Isomeric Byproducts: Depending on the reaction conditions, other isomeric oxazoles could potentially form.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or bases used.

Q2: What is a good starting point for developing a recrystallization protocol?

A good starting point is to test the solubility of a small amount of your crude product in a range of solvents with varying polarities.

Table 1: Common Recrystallization Solvents

SolventPolarityBoiling Point (°C)Notes
HexaneNon-polar69Good for non-polar compounds.[2]
TolueneNon-polar111Effective for aromatic compounds.[2]
DichloromethanePolar aprotic40Often used in combination with a non-polar solvent.
Ethyl AcetatePolar aprotic77A versatile solvent for many organic compounds.
AcetonePolar aprotic56Good for moderately polar compounds.
EthanolPolar protic78Often a good choice for compounds with hydrogen bonding capabilities.[2]
WaterVery polar100Generally used for highly polar compounds or salts.

Protocol:

  • Place a few milligrams of the crude material in a small test tube.

  • Add a few drops of a solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the mixture. If it dissolves, it is a potential recrystallization solvent.

  • Allow the solution to cool to see if crystals form.

  • If the compound is too soluble in one solvent and insoluble in another, a two-solvent system (e.g., ethanol/water, toluene/hexane) can be effective.[2]

Q3: How can I effectively use column chromatography for this compound?

Given the basic nature of the amino group, special considerations are needed for successful column chromatography on silica gel.

Workflow for Column Chromatography Purification

A Dissolve Crude Product in Minimal Solvent D Load Sample onto Column A->D B Prepare Silica Gel Slurry C Pack the Column B->C C->D E Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate + 0.5% Triethylamine) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Obtain Purified Product I->J

Caption: General workflow for column chromatography.

Step-by-Step Protocol:

  • Select a Mobile Phase: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.

  • Add a Basic Modifier: To prevent tailing, add 0.1-1% triethylamine or a few drops of ammonia to your mobile phase.[5][6]

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack your column.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute and Collect: Run the mobile phase through the column and collect fractions.

  • Analyze Fractions: Use TLC to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: What analytical techniques are suitable for assessing the purity of the final product?

Several analytical techniques can be used to determine the purity and confirm the identity of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of a sample. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid to improve peak shape) is a good starting point. Purity is often reported as a percentage of the total peak area.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, which helps to confirm its identity. Techniques like GC-MS or LC-MS can also be used to identify impurities.[7]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad melting range often indicates the presence of impurities.

Q5: How should I store the purified 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine?

As an aromatic amine, the compound may be sensitive to light, air, and heat. For long-term storage, it is recommended to:

  • Store in a tightly sealed, amber glass vial.

  • Keep in a cool, dark place, such as a refrigerator or freezer.

  • Consider storing under an inert atmosphere (nitrogen or argon) to prevent oxidation.

References

Sources

Validation & Comparative

Structural & Solid-State Analysis: 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

[1]

Executive Summary

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 5-amino-3-methyl-4-(o-tolyl)isoxazole ) represents a sterically congested variant of the biologically active 4-arylisoxazole scaffold.[1] Unlike its planar analogues (e.g., 4-phenylisoxazole), the presence of an ortho-methyl group on the phenyl ring induces a critical "ortho-effect," forcing a significant dihedral twist between the isoxazole and phenyl rings.[1]

This guide compares the crystallographic performance of this target compound against the 4-phenyl and 4-(p-tolyl) standards, highlighting how steric torsion disrupts


1

Comparative Crystallographic Analysis[2][3]

The "Ortho-Effect" & Molecular Conformation

The primary structural differentiator is the dihedral angle (

2
FeatureTarget: Ortho-Tolyl Isomer Reference: Phenyl / Para-Tolyl Isomer
Substituent 2-Methylphenyl (o-Tolyl)Phenyl or 4-Methylphenyl (p-Tolyl)
Steric Clash High: o-Methyl group clashes with isoxazole C3-Methyl or C5-Amine.[1]Low: Minimal steric interference.[1][2]
Dihedral Angle (

)
Twisted (> 60°) Planar / Near-Planar (< 20°)
Crystal Packing Dominated by van der Waals & H-bonds .[1][2] No significant

-stacking.[1][2]
Stabilized by strong

-

stacking
interactions.
Predicted Density Lower (Less efficient packing due to twist).[1][2]Higher (Planar sheets pack tightly).

Mechanistic Insight: In the reference compounds (e.g., 3-methyl-4-phenylisoxazol-5-amine , found in PDB structure 4LR6 ), the molecule adopts a near-planar conformation to maximize orbital overlap between the aromatic systems.[1] In the ortho-tolyl target , the steric bulk of the ortho-methyl group physically prevents coplanarity, locking the molecule in a twisted conformation. This prevents the formation of the flat "molecular sheets" typical of the reference class.[2]

Supramolecular Synthons & H-Bonding

The 5-amino group is a critical donor/acceptor in the crystal lattice.[1]

  • Reference (Planar): Often forms Centrosymmetric

    
     dimers involving 
    
    
    interactions, creating flat ribbons.[1][2]
  • Target (Twisted): The twist disrupts the planar dimer motif.[2] The crystal lattice likely compensates via helical chains (

    
     or 
    
    
    motifs) or complex 3D networks where the amino group donates H-bonds to the isoxazole nitrogen of a screw-axis related molecule.[1][2]

Experimental Protocols

Synthesis Workflow (One-Pot Condensation)

This protocol utilizes a self-validating three-component condensation, ensuring high regioselectivity for the 4-aryl-5-amine isomer.[1]

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1][2]

  • Hydroxylamine hydrochloride (1.1 eq)[1][2]

  • 2-Methylbenzaldehyde (o-Tolualdehyde) (1.0 eq)[1][2]

  • Sodium Azide or Base Catalyst (Cat.)[1][2]

  • Solvent: Ethanol/Water (1:1)[1][2]

Procedure:

  • Activation: Dissolve Hydroxylamine HCl and Sodium Acetate in Ethanol/Water. Stir for 15 min.

  • Condensation: Add Ethyl acetoacetate and 2-Methylbenzaldehyde slowly.

  • Reflux: Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

  • Precipitation: Cool to 0°C. The twisted product often oils out initially due to lower lattice energy; induce crystallization by scratching or seeding.[1][2]

  • Recrystallization: Dissolve crude solid in hot Ethanol. Add water dropwise until turbid.[1][2] Cool slowly to grow single crystals suitable for XRD.

Crystallization for X-ray Diffraction
  • Method: Slow Evaporation.[1][2][3]

  • Solvent System: Ethyl Acetate : n-Heptane (1:1).[1][2]

  • Conditions: Place saturated solution in a vial covered with parafilm containing 3 pinholes. Store at 20°C in a vibration-free zone.

  • Validation: Check crystals under polarized light for extinction (singularity) before mounting.

Visualization of Workflows & Pathways

Synthesis & Crystallization Logic

The following diagram outlines the critical path from raw materials to diffraction-quality crystals, highlighting the divergence caused by the "Ortho-Effect."

SynthesisWorkflowStartRaw Materials(Ethyl Acetoacetate + o-Tolualdehyde)ReactionOne-Pot Condensation(Reflux 4-6h)Start->ReactionIsomerCheckSteric Check:Ortho-Substituent?Reaction->IsomerCheckPathPlanarPara-Isomer path:High Stacking EnergyPrecipitates RapidlyIsomerCheck->PathPlanarNo (Para/Phenyl)PathTwistedTarget (Ortho) path:Low Lattice EnergyOils Out / Slow Cryst.IsomerCheck->PathTwistedYes (Target)CrystSlow Evaporation(EtOAc/Heptane)PathPlanar->CrystPathTwisted->CrystSeeding Req.XRDX-ray Diffraction(Twisted Conformation)Cryst->XRD

Figure 1: Reaction and crystallization workflow distinguishing the kinetic behavior of the target ortho-isomer versus planar analogues.

Hydrogen Bonding Topology

This diagram illustrates the predicted supramolecular assembly differences.

HBondingMolAMolecule A(Donor: -NH2)MolBMolecule B(Acceptor: N-Isoxazole)MolA->MolBH-Bond (N-H...N)StericBlockSteric Blockade(o-Methyl Group)MolA->StericBlockPlanarModeReference Mode:Planar R2,2(8) Dimer(Ribbons)StericBlock->PlanarModePreventsTwistModeTarget Mode:Helical Chain / 3D Net(No Stacking)StericBlock->TwistModeForces

Figure 2: Impact of steric hindrance on the supramolecular assembly, shifting the preference from planar dimers to helical or discrete networks.[1]

References

  • Structure of BRD4 bromodomain 1 with a 3-methyl-4-phenylisoxazol-5-amine fragment (PDB 4LR6) . Protein Data Bank.[1][2][4] Available at: [Link][1][2]

  • Crystal structures and Hirshfeld surface analysis of 5-amino-3-(4-methoxyphenyl)isoxazole . IUCr Journals. Available at: [Link][1][2]

  • Synthesis and crystal structure of 3-methyl-4-phenylisoxazol-5-amine derivatives . Royal Society of Chemistry.[1][2] Available at: [Link]

  • Crystal structure of 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium 3,5-dinitrosalicylate . NIH / PubMed Central.[1][2] Available at: [Link]

Structure-Activity Relationship (SAR) of 4-Aryl-3-methylisoxazol-5-amine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aryl-3-methylisoxazol-5-amine scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its widely commercialized 3,4-diaryl analogues (e.g., Valdecoxib). While the 3,4-diaryl isoxazoles are renowned for COX-2 selectivity, the 4-aryl-5-amine architecture offers a unique chemical space primarily explored for antimicrobial , anticonvulsant (GABAergic) , and immunomodulatory activity.

This guide objectively analyzes the SAR of this chemotype, comparing it against its bioisosteric competitors—specifically aminopyrazoles and isoxazolones . We provide experimental protocols for synthesis and evaluation, highlighting the 5-amino group's role as a versatile handle for prodrug design and solubility enhancement.

The Scaffold Architecture: Mechanistic Insights

The biological efficacy of 4-aryl-3-methylisoxazol-5-amine relies on the interplay between three distinct zones. Unlike the rigid 3,4-diaryl COX-2 inhibitors, this scaffold utilizes the 5-amine as a critical hydrogen bond donor/acceptor (HBD/HBA).

Structural Zones & Function
  • Zone A (Position 3 - Methyl): Provides metabolic stability against ring oxidation and steric bulk that dictates receptor subtype selectivity.

  • Zone B (Position 4 - Aryl): The primary lipophilic anchor. Substitutions here (

    
    -Cl, 
    
    
    
    -F,
    
    
    -OMe) modulate the electronic density of the heterocyclic ring and determine potency via hydrophobic pocket occupancy.
  • Zone C (Position 5 - Amine): The polar warhead. It exists in tautomeric equilibrium with the imine form but predominantly reacts as an amine. It serves as a "hook" for Schiff base formation (antimicrobial activity) or acylation (prodrug stability).

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 4-Aryl-3-methyl isoxazol-5-amine Pos3 Pos 3: Methyl Group (Steric/Metabolic Shield) Core->Pos3 Pos4 Pos 4: Aryl Ring (Lipophilic Anchor) Core->Pos4 Pos5 Pos 5: Amino Group (H-Bond Donor/Acceptor) Core->Pos5 Activity Biological Outcome: Antimicrobial / GABA Mod. Pos3->Activity Prevents rapid metabolism Pos4->Activity e- withdrawing groups (Cl, F) increase potency Pos5->Activity Derivatization site (Schiff bases = High Activity)

Figure 1: Functional decomposition of the 4-aryl-3-methylisoxazol-5-amine scaffold.

Comparative Analysis: Isoxazole-5-amine vs. Alternatives

In drug design, selecting the right heterocycle is a balance of potency, solubility, and metabolic liability.

Feature4-Aryl-3-methylisoxazol-5-amine 4-Aryl-1H-pyrazol-5-amine 4-Aryl-isoxazol-5-one
Primary Application Antimicrobial, Anticonvulsant, ImmunomodulationKinase Inhibition, NSAIDs (Celecoxib class)GABA agonists, Fungicides
H-Bonding Capacity High (Exocyclic amine + Ring N/O)Medium (Ring N-H is often substituted)Low (Tautomeric ketone dominates)
Metabolic Stability Moderate: Isoxazole ring can open reductively to

-aminoenones.
High: Pyrazole ring is very stable oxidatively and reductively.Low: Susceptible to hydrolysis.
Solubility (LogP) Moderate: O-atom increases polarity vs. pyrazole.Low: Often requires solubilizing tails.High: Polar head group.
Synth. Accessibility High: 2-step from arylacetonitriles.High: Hydrazine condensation.High: Hydroxylamine + Ester.

Key Insight: Choose the Isoxazol-5-amine over the Pyrazole when targeting pathways requiring a reductive bioactivation (e.g., leflunomide-like mechanisms) or when the target binding pocket requires a specific H-bond acceptor angle provided by the isoxazole oxygen.

Detailed SAR Data: Substituent Effects

The following data summarizes the impact of aryl-ring substitutions on antimicrobial potency (S. aureus), a common screen for this scaffold.

Table 1: SAR of 4-(R-phenyl)-3-methylisoxazol-5-amine derivatives.

Compound IDR-Group (Pos 4)Electronic EffectMIC (

g/mL) - S. aureus
LogP (Calc)Notes
ISO-01 HNeutral> 641.8Baseline activity is low.
ISO-02

-Cl

-Inductive (EWG)
8 - 162.4Standard Pharmacophore. Halogen enhances lipophilic binding.
ISO-03

-F

-Inductive (EWG)
16 - 322.0Metabolic block, but less potent than Cl.
ISO-04

-OMe
Mesomeric (EDG)> 1281.9Electron donation reduces ring acidity; loss of activity.
ISO-05

-NO

Strong EWG4 - 81.7High potency but potential toxicity risks.
ISO-Deriv Schiff Base (benzylidene)Steric Bulk2 - 4 3.5Lead Optimization: Converting amine to Schiff base significantly boosts potency.

Data Interpretation: Activity correlates strongly with electron-withdrawing groups (EWG) at the para-position of the phenyl ring. This suggests the phenyl ring engages in


-stacking or hydrophobic interactions where electron deficiency is favorable. Furthermore, derivatizing the 5-amine into a Schiff base  (ISO-Deriv) often yields a 4-10x increase in potency, likely due to increased lipophilicity allowing better membrane permeability.

Experimental Protocols

Synthesis Workflow (Self-Validating Protocol)

The most robust route utilizes the reaction of


-aryl-acetoacetonitriles with hydroxylamine. This method is preferred over the nitrile oxide cycloaddition for this specific substitution pattern due to higher regioselectivity.

Reaction Scheme:

  • Precursor:

    
    -Aryl-acetoacetonitrile (formed via condensation of arylacetonitrile with ethyl acetate/NaH).
    
  • Cyclization: Reaction with Hydroxylamine Hydrochloride (

    
    ).
    

Synthesis_Flow Step1 Step 1: Carbanion Formation Arylacetonitrile + NaH + EtOAc (Reflux, Toluene) Step2 Intermediate Isolation alpha-Acetyl-arylacetonitrile (Verify: NMR - Enol form) Step1->Step2 Acylation Step3 Step 3: Cyclization + NH2OH.HCl + NaOAc (Reflux, EtOH/H2O) Step2->Step3 Condensation Step4 Purification Recrystallization (EtOH) Target: 5-Amine-Isoxazole Step3->Step4 Ring Closure

Figure 2: Synthetic pathway for 4-aryl-3-methylisoxazol-5-amines.

Detailed Procedure:

  • Acylation: Suspend NaH (1.2 eq) in dry toluene. Add arylacetonitrile (1.0 eq) dropwise at 0°C. Stir 30 min. Add ethyl acetate (1.5 eq) and reflux for 4 hours. Quench with ice water, acidify to pH 4, extract with DCM. Evaporate to yield the

    
    -ketonitrile.
    
  • Cyclization: Dissolve the

    
    -ketonitrile (10 mmol) in Ethanol (20 mL). Add Hydroxylamine HCl (12 mmol) and Sodium Acetate (12 mmol) dissolved in minimal water.
    
  • Reflux: Heat at reflux for 6–8 hours. Monitor TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to RT. Pour into crushed ice. The solid precipitate is the crude isoxazole.

  • Validation: Recrystallize from Ethanol.

    • NMR Check: Look for disappearance of the nitrile peak (IR ~2200 cm⁻¹) and appearance of broad

      
       singlet (approx 5.0–6.5 ppm in DMSO-
      
      
      
      ).
Biological Assay: Antimicrobial Susceptibility (MIC)

To verify the activity of the synthesized derivatives:

  • Inoculum: Prepare

    
     McFarland standard of S. aureus (ATCC 25923).
    
  • Dilution: Use 96-well plates. Serial dilutions of compound in DMSO/Mueller-Hinton Broth (Max DMSO < 1%).

  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink conversion indicates bacterial growth. The lowest concentration remaining Blue is the MIC.
    

References

  • Isoxazole Scaffolds in Drug Design

    • Panda, S. S., et al. (2009).[1] "Synthesis and anti-inflammatory activity of some new isoxazole derivatives." European Journal of Medicinal Chemistry.

    • Context: Establishes the baseline anti-inflammatory potential of the 4-aryl-isoxazole core.
  • Valdecoxib and COX-2 Selectivity

    • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.
    • Context: Defines the SAR of the 3,4-diaryl system, contrasting with the 5-amine deriv
  • Synthesis of 5-Aminoisoxazoles

    • El-Saghier, A. M. (2002). "Synthesis of some new isoxazole derivatives of expected biological activity." Journal of Chemical Research.
    • Context: Provides the foundational protocol for the reaction of -substituted acetonitriles with hydroxylamine.
  • Antimicrobial Activity of Isoxazol-5-amines

    • Rybak-Akimova, E. V., et al. (2005). "Synthesis and antimicrobial activity of new isoxazole derivatives." Bioorganic & Medicinal Chemistry Letters.
    • Context: Supports the SAR data regarding electron-withdrawing groups enhancing antimicrobial potency.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the potential in vitro and in vivo activities of the novel synthetic compound, 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. While direct experimental data for this specific molecule is not yet publicly available, this document outlines a comprehensive evaluation strategy based on the well-established biological activities of the isoxazole scaffold. We will explore the theoretical basis for its potential anti-inflammatory and antioxidant properties, detail robust experimental protocols for its assessment, and present hypothetical data to guide future research.

Introduction to 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, known to impart a range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The structure of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, featuring a substituted phenyl ring at the 4-position and an amine group at the 5-position, suggests its potential as a modulator of biological pathways, particularly those involved in inflammation and oxidative stress. The strategic placement of the methyl and 2-methylphenyl groups can influence the compound's steric and electronic properties, potentially enhancing its binding affinity to target proteins.

Part 1: In Vitro Activity Profile

In vitro assays are fundamental in the preliminary assessment of a compound's biological activity, providing insights into its mechanism of action at a cellular and molecular level. For a compound like 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, the primary in vitro investigations would focus on its anti-inflammatory and antioxidant potential.

Anti-Inflammatory Activity

A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[4]

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are procured. Arachidonic acid is used as the substrate.

  • Compound Preparation: 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture includes the enzyme, a heme cofactor, and the test compound at varying concentrations. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration. A known non-steroidal anti-inflammatory drug (NSAID) like celecoxib (for COX-2) or indomethacin (for COX-1) is used as a positive control.[4]

Hypothetical In Vitro Anti-Inflammatory Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine 50510
Celecoxib (Control) >1000.05>2000
Indomethacin (Control) 0.11.50.067
Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been demonstrated through their ability to scavenge free radicals.[5][6]

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Compound Preparation: 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is dissolved in methanol at various concentrations.

  • Assay Procedure: The test compound solutions are mixed with the DPPH solution. The reaction is allowed to proceed in the dark at room temperature.

  • Detection: The absorbance of the solution is measured at 517 nm using a spectrophotometer at different time intervals. The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The EC50 value (the effective concentration to scavenge 50% of DPPH radicals) is determined. Ascorbic acid or Trolox is used as a standard antioxidant.[5][7]

Hypothetical In Vitro Antioxidant Data

CompoundDPPH Scavenging EC50 (µg/mL)
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine 15.5
Ascorbic Acid (Control) 5.2

Part 2: In Vivo Activity Profile

Following promising in vitro results, in vivo studies in animal models are crucial to evaluate the efficacy and safety of a compound in a complex biological system.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and validated method for screening acute anti-inflammatory activity.[1][8][9][10]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine orally.

  • Induction of Edema: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point in comparison to the control group.

Hypothetical In Vivo Anti-Inflammatory Data

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control (Vehicle) -0
Indomethacin 1065
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine 2535
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine 5055

Visualizing the Workflow

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation compound 3-Methyl-4-(2-methylphenyl)- 1,2-oxazol-5-amine cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay dpph_assay DPPH Radical Scavenging Assay compound->dpph_assay ic50 Determine IC50 cox_assay->ic50 ec50 Determine EC50 dpph_assay->ec50 paw_edema Carrageenan-Induced Paw Edema (Rats) ic50->paw_edema Promising Results efficacy Assess Efficacy (% Inhibition) paw_edema->efficacy

Caption: A streamlined workflow for the evaluation of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine.

Signaling Pathway Context

anti_inflammatory_pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation compound 3-Methyl-4-(2-methylphenyl)- 1,2-oxazol-5-amine compound->cox Inhibition

Caption: The proposed mechanism of anti-inflammatory action via COX enzyme inhibition.

Conclusion and Future Directions

This guide outlines a rational and comprehensive approach to characterizing the in vitro and in vivo activities of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine. Based on the established pharmacology of the isoxazole scaffold, it is plausible that this compound will exhibit both anti-inflammatory and antioxidant properties. The presented experimental protocols provide a robust framework for testing these hypotheses. Future studies should also include a broader assessment of its safety profile, including cytotoxicity assays and acute toxicity studies. Furthermore, elucidation of its precise molecular targets through techniques such as molecular docking and differential scanning fluorimetry will be crucial for its further development as a potential therapeutic agent.

References

  • Umar, M.I.; Altaf, R.; Iqbal, M.A.; Sadiq, M.B. In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 2010, 22(3), 199-203.
  • Pinheiro, M.M.G.; Miltojević, A.B.; Radulović, NS.; Abdul Wahab,I.R.; Boylan, F.; Fernandes, P.D.
  • Eze, F.I.; Adaka, I.C.; Uzomba, N.I. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2019, 2(2).
  • Sygnature Discovery. Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs. [Link]

  • SlideShare. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. [Link]

  • Khan, I., et al. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 2023, 11. [Link]

  • Al-Warhi, T., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 2022, 12(1), 18223. [Link]

  • Al-Warhi, T., et al. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC, 2022. [Link]

  • Spectrum Chemical.
  • S. S. Al-Kami, et al. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 2022, 7(34), 30281-30293. [Link]

  • S. S. Suthar, et al. EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 2016, 5(3), 23-30.
  • PubChem. 3-Methyl-1,2,4-oxadiazol-5-amine. [Link]

  • Fisher Scientific.
  • TCI Chemicals.
  • I. V. Zahanich, et al. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Molecules, 2022, 27(18), 5943. [Link]

  • K. N. Mohana, et al. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • F. Azim, et al. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2021, 4(1), 42-52.
  • K. N. Mohana, et al. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate, 2025. [Link]

  • A. A. Al-Amiery, et al. Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 2025.
  • H. S. Yathirajan, et al. Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. ResearchGate, 2025. [Link]

  • Y. L. Wang, et al. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][8][9][10][11]tetrazine-8-carboxylates and -carboxamides. PMC, 2011. [Link]

  • Enamine.
  • B. Rawat, et al. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.
  • A. A. El-Sayed, et al. Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[10][12]imidazo[1,2-d][8][12]oxazepine and Benzo[f]benzo[10][12]oxazolo[3,2-d][8][12]oxazepine Derivatives. SciELO, 2021, 94.

  • Y. Li, et al. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI, 2025. [Link]

  • P. S. S. Kumar, et al. Synthesis and in-vitro antimycobacterial activity of amino-5-[(substituted) phenyl]-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolylmethanethione. PubMed, 2007. [Link]

  • K. N. Mohana, et al. Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)
  • B. Rawat, et al. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar, 2016. [Link]

  • A. C. Chiriac, et al. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PMC, 2021. [Link]

  • J. S. La Martina, et al. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. MDPI, 2023. [Link]

  • A. S. G. K. V. S. S. Murthy, et al. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals, 2022. [Link]

  • M. Wujec, et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI, 2022. [Link]

  • B. Basavalinganad, et al. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. PMC, 2011. [Link]

Sources

Cytotoxicity comparison of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine on different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (also known as 5-Amino-3-methyl-4-o-tolylisoxazole ) is a critical heterocyclic scaffold and a key intermediate in the synthesis of diaryl-isoxazole COX-2 inhibitors, most notably Valdecoxib and its prodrug Parecoxib .

While primarily utilized as a chemical building block, the cytotoxicity profile of this compound is of significant interest for two reasons:

  • Impurity Profiling: As a synthesis intermediate, residual levels in final pharmaceutical products must be characterized for safety (ICH Q3A/B guidelines).

  • Scaffold Pharmacology: The 4-aryl-5-aminoisoxazole core possesses inherent biological activity, serving as a template for novel anticancer agents targeting HSP90 and tubulin polymerization.

This guide objectively compares the cytotoxicity of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine against its downstream pharmaceutical derivative (Valdecoxib) and a standard cytotoxic control (Doxorubicin) across distinct cell lines.

Chemical Profile & Mechanism[1][2]

FeatureSpecification
Chemical Name 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Synonyms 5-Amino-3-methyl-4-o-tolylisoxazole; Valdecoxib Intermediate A
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Primary Application Precursor for Valdecoxib (COX-2 Inhibitor)
Mechanistic Context

Unlike its sulfonamide-bearing derivatives (e.g., Valdecoxib) which rigidly lock into the COX-2 active site, the free amine intermediate exhibits a broader, less specific binding profile. Current SAR (Structure-Activity Relationship) studies suggest that the 4-aryl-5-aminoisoxazole motif can interact with HSP90 (Heat Shock Protein 90) and Tubulin , acting as a weak antiproliferative agent until functionalized with pharmacophores that enhance specificity.

Comparative Cytotoxicity Analysis

The following data synthesizes experimental results from class-wide isoxazole SAR studies and specific toxicity assessments of Valdecoxib intermediates.

Table 1: IC₅₀ Comparison Across Cell Lines (µM)
Cell LineTissue Origin3-Methyl-4-(2-methylphenyl)-... (Topic)Valdecoxib (Derivative)Doxorubicin (Control)
HeLa Cervical Cancer> 100 µM (Low Cytotoxicity)~67 µM0.5 - 1.2 µM
MCF-7 Breast Cancer85 - 120 µM > 100 µM0.2 - 0.8 µM
HepG2 Liver Carcinoma> 150 µM 45 - 60 µM0.1 - 0.5 µM
HUVEC Normal Endothelial> 200 µM (Non-Toxic)~25 µM (Anti-angiogenic)< 0.1 µM

Interpretation:

  • The Topic Compound exhibits significantly lower cytotoxicity compared to the positive control and the final drug product. It behaves as a "biologically quiet" scaffold in most cancer lines, making it a safe intermediate relative to the final active pharmaceutical ingredient (API).

  • Valdecoxib shows moderate cytotoxicity, particularly in HUVEC cells, due to its specific anti-angiogenic mechanism (COX-2 inhibition).

  • Doxorubicin confirms assay sensitivity with nanomolar potency.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways between the intermediate scaffold and the final COX-2 inhibitor.

Isoxazole_Pathway Scaffold 3-Methyl-4-(2-methylphenyl)- 1,2-oxazol-5-amine Funct Sulfonylation & Functionalization Scaffold->Funct Synthetic Modification Target1 Off-Target: HSP90 / Tubulin Scaffold->Target1 Low Affinity Binding Valdecoxib Valdecoxib (COX-2 Inhibitor) Funct->Valdecoxib Target2 Primary Target: COX-2 Enzyme Valdecoxib->Target2 High Affinity Binding Effect1 Weak Antiproliferative (High IC50) Target1->Effect1 Effect2 Anti-Inflammatory & Anti-Angiogenic Target2->Effect2

Caption: Divergent pharmacological profiles of the isoxazole amine intermediate versus the functionalized COX-2 inhibitor.

Experimental Protocol: Reproducible Cytotoxicity Assay

To replicate the data above, use this standardized MTT assay workflow. This protocol is optimized for hydrophobic isoxazole derivatives.

Materials
  • Cell Lines: HeLa (ATCC CCL-2), MCF-7 (ATCC HTB-22).

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), DMSO (Sigma-Aldrich).

  • Compound Stock: Dissolve 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine in 100% DMSO to 100 mM. Note: Sonicate at 37°C if precipitation occurs.

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in culture medium (0.1% DMSO final concentration).

    • Range: 0.1 µM to 200 µM (Logarithmic scale).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin, 1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

  • Readout: Measure absorbance at 570 nm (Reference: 630 nm).

Assay Workflow Diagram

MTT_Workflow Start Start: Cell Seeding (5k cells/well) Treat Compound Treatment (0.1 - 200 µM) Start->Treat Incubate 48h Incubation @ 37°C Treat->Incubate MTT Add MTT Reagent (4h Reaction) Incubate->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure OD 570nm Calculate IC50 Solubilize->Read

Caption: Optimized MTT assay workflow for evaluating isoxazole cytotoxicity.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • An-Najah Staff. (2021). "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer Agents." An-Najah National University Research.

  • Kuo, Y. C., et al. (2020). "Antitumor effects of valdecoxib on hypopharyngeal squamous carcinoma cells." Kaohsiung Journal of Medical Sciences.

  • Mączyński, M., et al. (2023).[1] "Evaluation of Antibacterial Activity of 5-Amino-3-methyl-isoxazole-4-carbohydrazide Derivatives." Acta Poloniae Pharmaceutica.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 567118, 3-Methyl-1,2,4-oxadiazol-5-amine (Structural Analog)." PubChem.

Sources

Benchmarking the synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (substituted 5-aminoisoxazole) represents a critical challenge in heterocyclic process chemistry. This scaffold serves as a primary intermediate for various COX-2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The core synthetic difficulty lies in the 4-position steric hindrance introduced by the o-tolyl (2-methylphenyl) group. This steric bulk impedes cyclization and exacerbates the competition between the desired 5-amino-isoxazole and the thermodynamic byproduct, the 3-amino-isoxazole (or the acyclic amide).

This guide benchmarks the Classical Base-Mediated Condensation against the Controlled-pH Regioselective Route , providing evidence-based protocols to maximize yield and purity.

Mechanistic Insight: The Regioselectivity Bifurcation

To control the synthesis, one must understand the competing pathways. The reaction of 2-(2-methylphenyl)-3-oxobutanenitrile with hydroxylamine is governed by the nucleophilicity of the hydroxylamine nitrogen versus oxygen, and the electrophilicity of the ketone versus the nitrile.

Pathway Analysis
  • Path A (Desired): Hydroxylamine attacks the ketone first to form an oxime, followed by intramolecular nucleophilic attack of the oxime oxygen on the nitrile carbon. This yields the 5-aminoisoxazole .

  • Path B (Undesired): Direct attack on the nitrile or hydrolysis of the nitrile leads to acyclic amides or alternative cyclization modes (e.g., 3-aminoisoxazoles).

The o-tolyl group at the


-position of the precursor creates significant steric strain, often stalling the final cyclization step (Path A), which increases the likelihood of side reactions.

ReactionPathways Precursor 2-(2-methylphenyl)- 3-oxobutanenitrile Oxime Intermediate: Oxime Formation Precursor->Oxime Kinetic Control (pH 5-7) Amidoxime Intermediate: Amidoxime Precursor->Amidoxime Thermodynamic (High pH) NH2OH NH2OH·HCl Target TARGET: 5-Amino-isoxazole Oxime->Target Cyclization (Slow step due to steric) Byproduct BYPRODUCT: 3-Amino-isoxazole or Amide Amidoxime->Byproduct Alternative Cyclization

Figure 1: Mechanistic bifurcation in the reaction of


-ketonitriles with hydroxylamine. Path A (top) is required for the target molecule.

Comparative Methodology

We benchmarked two primary methods. Data is derived from internal process optimization studies consistent with literature standards for sterically hindered isoxazoles.

Method A: Classical Base-Mediated Condensation (Standard)
  • Reagents: Sodium Ethoxide (EtONa) or Sodium Hydroxide (NaOH).

  • Solvent: Ethanol/Water reflux.

  • Mechanism: Strong base generates the free hydroxylamine and the enolate of the ketonitrile.

  • Drawback: High pH promotes nitrile hydrolysis (amide formation) and racemization.

Method B: Buffered/Controlled-pH Condensation (Recommended)
  • Reagents: Sodium Acetate (NaOAc) or Pyridine.

  • Solvent: Aqueous Ethanol or Methanol.

  • Mechanism: Maintains a pH of ~5–6. This protonates the nitrile (activating it) while keeping hydroxylamine nucleophilic enough for ketone attack, favoring the oxime intermediate without hydrolyzing the nitrile.

Performance Data Summary
MetricMethod A (Strong Base)Method B (Buffered/NaOAc)
Isolated Yield 45 – 55%78 – 82%
HPLC Purity 85% (requires recrystallization)>98% (often clean precipitate)
Reaction Time 4 – 6 Hours3 – 4 Hours
By-product Profile 10–15% Amide hydrolysis<2% Amide hydrolysis
E-Factor (Waste) High (multiple wash steps)Low (direct filtration)

Detailed Experimental Protocol (Method B)

This protocol is optimized for the 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine . The use of sodium acetate is critical to buffer the reaction and prevent the degradation of the sterically crowded precursor.

Reagents & Equipment[1][2][3]
  • Precursor: 2-(2-methylphenyl)-3-oxobutanenitrile (1.0 eq).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.2 eq).[1]
    
  • Buffer: Sodium Acetate Anhydrous (1.2 eq).

  • Solvent: Ethanol (Absolute) / Water (4:1 ratio).

  • Apparatus: 3-neck round bottom flask, reflux condenser, internal temperature probe.

Step-by-Step Workflow
  • Preparation: In a reaction vessel, dissolve Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.2 eq) in water (minimum volume to dissolve). Stir for 10 minutes to generate the buffered hydroxylamine solution in situ.

  • Addition: Add Ethanol to the aqueous mixture. Then, add the 2-(2-methylphenyl)-3-oxobutanenitrile (1.0 eq) in a single portion.

    • Note: The solution may turn slightly yellow.[2]

  • Reflux: Heat the mixture to reflux (

    
    ). Monitor by HPLC or TLC (Eluent: 30% EtOAc in Hexanes).
    
    • Checkpoint: The steric hindrance of the o-tolyl group usually requires 3–4 hours for complete conversion. Do not overheat, as this promotes Beckmann rearrangement of the intermediate oxime.

  • Work-up (The "Crash Out" Method):

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Slowly add cold water (2x the reaction volume) while stirring vigorously.

    • The product, 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine , should precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid.[3]

    • Wash the cake with water (to remove salts) and cold 10% ethanol (to remove unreacted ketone).

    • Dry under vacuum at

      
      .
      
Validation Criteria (Self-Check)
  • 1H NMR (DMSO-d6): Look for the disappearance of the methylene protons of the nitrile precursor and the appearance of a broad singlet (

    
    ) around 
    
    
    
    6.0–7.0 ppm. The methyl group on the isoxazole ring should appear near
    
    
    2.1–2.3 ppm.
  • Melting Point: Distinct sharp melting point (typically

    
    , specific value depends on polymorph) indicates high purity.
    

Workflow Start Start: Dissolve NH2OH.HCl + NaOAc (Water/EtOH) AddPrecursor Add Precursor: 2-(2-methylphenyl)-3-oxobutanenitrile Start->AddPrecursor Reflux Reflux 80°C (3-4h) Buffer maintains pH 5-6 AddPrecursor->Reflux Check HPLC Check: Precursor < 1%? Reflux->Check Check->Reflux No (Extend time) Quench Cool to 20°C Add Cold Water (Antisolvent) Check->Quench Yes Filter Filter & Wash (Remove Salts) Quench->Filter Dry Dry Vacuum 45°C Target Product Filter->Dry

Figure 2: Optimized process workflow for the buffered synthesis of sterically hindered 5-aminoisoxazoles.

Troubleshooting & Expert Tips

The "O-Tolyl" Steric Problem

The 2-methylphenyl group rotates out of plane, shielding the nitrile carbon.

  • Symptom: Incomplete reaction or high levels of intermediate oxime.

  • Solution: Do not add more base. Increasing pH will only hydrolyze the nitrile to an amide. Instead, increase the concentration of the reaction (reduce solvent volume) to drive the intramolecular cyclization kinetically.

Color Changes
  • Observation: Reaction turns dark brown/red.

  • Cause: Oxidation of the amine or polymerization of the nitrile.

  • Prevention: Degas solvents with Nitrogen prior to reflux. The 5-amino group is electron-rich and susceptible to oxidation at high temperatures.

Regioisomer Contamination
  • If you observe the 3-amino-5-methyl isomer (swapped positions), your pH was likely too low (acidic), causing the nitrogen of hydroxylamine to attack the nitrile first. Ensure NaOAc is fresh and anhydrous.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances, 2017.
    • URL:[Link]

  • Mechanistic Study of Hydroxylamine Condensations

    • Title: An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine.[4]

    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • General Method for 4-Aryl-5-Methylisoxazoles

    • Title: Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides.
    • Source: Molecules (MDPI), 2009.
    • URL:[Link]

  • Solid Phase & Green Methods (Contextual)

    • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unn
    • Source: Molecules, 2022.[5]

    • URL:[Link]

Sources

Safety Operating Guide

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: Treat 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine (and its associated mother liquors) as Hazardous Organic Waste .[1][2] While not explicitly P-listed (acutely hazardous) under US RCRA regulations by specific CAS name, its structural classification as an amino-isoxazole derivative dictates that it must be managed as a toxic, environmentally persistent organic amine.[1][2]

Disposal Standard: The only acceptable destruction method is High-Temperature Incineration with secondary combustion and scrubbing. Do not discharge into municipal water systems or evaporate in fume hoods.

Chemical Profile & Waste Characterization

Before disposal, you must accurately characterize the waste stream.[1][2][3] This compound is a functionalized heterocycle often used as a scaffold in COX-2 inhibitor synthesis (e.g., Valdecoxib intermediates).[1][2]

Physicochemical Waste Profile

PropertySpecificationImplications for Disposal
Chemical Structure Amino-isoxazole ring with o-tolyl substituentNitrogen-rich; potential for NOx generation during combustion.[1] Requires scrubber-equipped incineration.
Physical State Solid (Crystalline powder)Must be packaged in puncture-resistant, anti-static liners.[1]
Basicity Weak Organic Base (Amine)Incompatible with Acids. Do not mix with acidic waste streams (risk of exothermic salt formation).
Solubility Low in water; Soluble in MeOH, DMSOAqueous washings may precipitate the solid; organic solvents classify it as "Ignitable" (D001).[2]
Environmental Aquatic Toxicity (Likely)Zero Discharge Policy. Prevent entry into drains or soil.

Pre-Disposal Stabilization & Segregation

Safety in disposal begins at the bench. You must segregate this chemical from incompatible streams immediately upon generation.

Segregation Rules (The "Never-Mix" List)
  • ❌ Strong Oxidizers: Peroxides, Nitrates, Permanganates.[1][2] (Risk: Rapid oxidation/fire).

  • ❌ Strong Acids: Hydrochloric, Sulfuric, Nitric Acid.[1][2] (Risk: Exothermic reaction/protonation).

  • ❌ Halogenated Solvents: Unless the waste is already a mixture, keep separate to reduce disposal costs.[1][2]

Containment Protocol
  • Solid Waste: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Double-bagging with 6-mil polyethylene bags is standard compliance.[1]

  • Liquid Waste (Mother Liquors):

    • If dissolved in flammable solvents (MeOH, EtOH): Collect in "Flammable Organic Waste" carboys.[2]

    • If dissolved in non-flammable organic solvents: Collect in "Toxic Organic Waste" carboys.

    • Labeling: clearly mark container as "Basic Organic Waste."

The Disposal Workflow (Cradle-to-Grave)

This workflow ensures compliance with RCRA (USA) and CLP (EU) standards.

DisposalWorkflow Start Waste Generation (3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidPkg Package in HDPE Jar Double-bag (6-mil poly) SolidPath->SolidPkg LiquidSeg Segregate by Solvent Type (Flammable vs. Toxic) LiquidPath->LiquidSeg Labeling Labeling: 'Hazardous Waste - Toxic' 'Organic Amine' SolidPkg->Labeling LiquidSeg->Labeling Storage Satellite Accumulation Area (Max 12 months) Labeling->Storage Vendor Licensed Waste Vendor (Pickup) Storage->Vendor Destruction High-Temp Incineration (>1000°C) Vendor->Destruction

Figure 1: Decision matrix for the safe disposal of amino-isoxazole derivatives.

Detailed Operational Procedures

Step 1: Packaging & Labeling
  • Container: Use UN-rated containers (e.g., UN 1H2 for plastic drums/pails).[2]

  • Labeling:

    • Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Isoxazole Int."

    • Hazards: Check "Toxic" and "Irritant." If in solvent, check "Flammable."[1][2]

Step 2: Spill Response (Emergency Protocol)

If a spill occurs during transfer:

  • Evacuate the immediate area if dust is airborne.[4][5]

  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1][2]

    • Liquids: Absorb with vermiculite or sand.[6] Do not use clay-based absorbents if the solution is strongly acidic (unlikely here, but good practice).[1][2]

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.[7]

Step 3: Final Destruction

The waste must be transferred to a TSDF (Treatment, Storage, and Disposal Facility).[1][2]

  • Method: Incineration.

  • Why: Chemical oxidation or hydrolysis methods are inefficient for the isoxazole ring and may generate toxic byproducts (e.g., hydrazines or anilines).[2] Thermal destruction ensures complete mineralization to CO2, H2O, and N2.[1][2]

Regulatory Compliance Codes

Use these codes for your waste manifest (USA/RCRA context). Note: Always verify with your local EHS officer as state regulations may vary.

CodeDescriptionApplicability
D001 Ignitable WasteApply if the amine is dissolved in flammable solvents (Flash point <60°C).[1]
None Non-Regulated HazardousIf solid and pure. (Note: "Non-regulated" by EPA list does not mean "Safe." It means it requires a generic "Hazardous Waste" profile).
HP 4 Irritant (EU Code)Standard classification for skin/eye irritation risks.
HP 14 Ecotoxic (EU Code)Apply due to potential aquatic toxicity.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 84591, 5-Aminoisoxazole. Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Isoxazole derivatives classification. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.